(R)-Binaphane
Description
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Structure
2D Structure
Properties
IUPAC Name |
13-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenyl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36P2/c1-5-15-41-33(11-1)21-25-37-29-51(30-38-26-22-34-12-2-6-16-42(34)48(38)47(37)41)45-19-9-10-20-46(45)52-31-39-27-23-35-13-3-7-17-43(35)49(39)50-40(32-52)28-24-36-14-4-8-18-44(36)50/h1-28H,29-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYMOICHLLQQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C5=CC=CC=C5P6CC7=C(C8=CC=CC=C8C=C7)C9=C(C6)C=CC1=CC=CC=C19)C=CC1=CC=CC=C14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432465 | |
| Record name | (R)-Binaphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253311-88-5 | |
| Record name | (R)-Binaphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-Binaphane: A Comprehensive Technical Guide to its Structure and Axial Chirality
For Researchers, Scientists, and Drug Development Professionals
(R)-Binaphane, a privileged chiral phosphine ligand, has emerged as a cornerstone in the field of asymmetric catalysis. Its unique structural framework, characterized by axial chirality, imparts exceptional stereocontrol in a variety of chemical transformations, most notably in asymmetric hydrogenation reactions. This technical guide provides an in-depth exploration of the structure of this compound, the principles of its axial chirality, and detailed experimental protocols for its synthesis and application.
The Structure of this compound
This compound is a chiral bisphosphine ligand built upon a 1,1'-binaphthyl backbone. The defining structural feature of this compound is the hindered rotation around the C1-C1' bond connecting the two naphthalene rings. This restricted rotation, a phenomenon known as atropisomerism, gives rise to a stable, non-superimposable mirror image, resulting in axial chirality.[1] The "R" designation refers to the right-handed helicity of the molecule when viewed down the chiral axis.
The phosphorus atoms are connected to the 2 and 2' positions of the binaphthyl system and are also part of a seven-membered phosphacycle. This entire framework creates a well-defined and rigid chiral environment around a coordinated metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.[2]
Quantitative Structural Data
| Parameter | Value (for (R)-BINAP as an analogue) | Source |
| Dihedral Angle (Naphthyl-Naphthyl) | Approximately 90° | [1] |
| Natural Bite Angle | 93° | [1] |
| P-C (aryl) bond lengths | Typically in the range of 1.82 - 1.85 Å | General crystallographic data |
| C-C (internaphthyl) bond length | Approximately 1.49 Å | General crystallographic data |
Axial Chirality in this compound
Axial chirality is a special case of chirality where a molecule lacks a traditional chiral center (an asymmetric carbon atom) but is still chiral due to the non-planar arrangement of substituents around a chiral axis.[1] In this compound, the C1-C1' bond between the two naphthyl rings is the chiral axis.
The bulky phosphine groups at the 2 and 2' positions, along with the hydrogen atoms at the 8 and 8' positions, create significant steric hindrance, preventing free rotation around the C1-C1' bond. This restricted rotation leads to two stable, non-interconverting atropisomers: this compound and (S)-Binaphane.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically starts from enantiomerically pure (R)-1,1'-bi-2-naphthol ((R)-BINOL). The following is a representative, multi-step procedure analogous to the synthesis of (R)-BINAP, which shares the same core structure.[3][4]
Step 1: Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL)
This procedure outlines a method for obtaining enantiomerically pure (R)-BINOL, the crucial starting material.
-
A mixture of racemic BINOL and N-benzylcinchonidinium chloride (0.55 equivalents) is refluxed in a suitable solvent (e.g., acetonitrile) to ensure complete dissolution.[5]
-
During reflux, the complex of (R)-BINOL with the resolving agent crystallizes.[5]
-
After cooling to 0 °C, the solid complex is collected by filtration and washed.[5]
-
The complex can be further purified by slurrying in a different solvent (e.g., methanol) to upgrade the diastereomeric excess to >99%.[5]
-
The pure (R)-BINOL is recovered by treating the complex with aqueous HCl in a biphasic system (e.g., ethyl acetate/water).[5]
-
The organic layer containing the (R)-BINOL is separated, dried, and the solvent is removed under reduced pressure to yield enantiomerically pure (R)-BINOL.[5]
Step 2: Synthesis of (R)-BINAP (as an analogue to this compound synthesis)
This procedure details the conversion of (R)-BINOL to (R)-BINAP. The synthesis of this compound follows a similar logic of converting the hydroxyl groups to a more reactive species for phosphine introduction.
-
Preparation of the Ditriflate of (R)-BINOL :
-
An oven-dried flask is charged with (R)-(+)-1,1'-bi-2-naphthol, dry methylene chloride, and dry pyridine under a nitrogen atmosphere.[4]
-
The mixture is cooled, and triflic anhydride is added.[4]
-
The reaction is stirred at room temperature overnight.[4]
-
Hexane is added, and the mixture is filtered through a pad of silica gel. The filtrate is concentrated to yield the ditriflate as a white solid.[4]
-
-
Nickel-Catalyzed Phosphinylation :
-
An oven-dried flask is charged with a nickel catalyst, such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe).[4]
-
Anhydrous dimethylformamide (DMF) and diphenylphosphine are added, and the solution is heated.[4]
-
A solution of the (R)-BINOL ditriflate and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF is added to the catalyst mixture.[4]
-
The reaction is heated until the ditriflate is consumed, with additional portions of diphenylphosphine added periodically.[4]
-
The reaction mixture is cooled, and the product, (R)-BINAP, is crystallized, filtered, washed with methanol, and dried under vacuum.[4]
-
Representative Protocol for this compound-Catalyzed Asymmetric Hydrogenation
The following is a general procedure for the asymmetric hydrogenation of a β-keto ester, a common application of this compound and its analogues. This protocol is based on the use of a Ru-(R)-BINAP catalyst for the hydrogenation of methyl acetoacetate.[2]
-
Catalyst Preparation (in situ) :
-
In a glovebox or under an inert atmosphere, a pressure vessel is charged with the ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and this compound.
-
The vessel is sealed, and the appropriate solvent (e.g., methanol) is added.
-
The mixture is stirred at a specified temperature to form the active catalyst.
-
-
Asymmetric Hydrogenation :
-
A solution of the substrate, for example, methyl acetoacetate, in the reaction solvent is prepared.[2]
-
This solution is added to the activated catalyst mixture in the pressure vessel.[2]
-
The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 100 atm).[6]
-
The reaction is stirred at a controlled temperature for a specified duration (e.g., 22 hours).[2]
-
-
Work-up and Analysis :
-
After the reaction is complete, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The product is extracted with a suitable solvent (e.g., hexane).[2]
-
The conversion is determined by techniques such as ¹H NMR spectroscopy.[2]
-
The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Application in Asymmetric Catalysis: A Logical Workflow
The utility of this compound is best illustrated by its application in asymmetric hydrogenation. The following diagram outlines the logical workflow from ligand synthesis to the analysis of the chiral product.
Conclusion
This compound stands as a powerful and versatile chiral ligand in the toolkit of the modern synthetic chemist. Its well-defined structure, arising from the principle of axial chirality, provides a robust platform for the development of highly enantioselective catalysts. The methodologies for its synthesis, while requiring careful execution, are well-established, and its application in asymmetric hydrogenation continues to be a benchmark for stereoselective transformations. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the structure and function of this compound is essential for the design and implementation of efficient and stereocontrolled synthetic routes.
References
- 1. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-Binaphane from (R)-BINOL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (R)-Binaphane, a privileged chiral phosphine ligand, commencing from the readily available chiral precursor, (R)-BINOL. This document details the synthetic pathway, including key intermediates, and provides established experimental protocols. All quantitative data is presented in a clear tabular format for ease of comparison, and the logical workflow is illustrated with diagrams.
Introduction
This compound is a C2-symmetric, axially chiral bisphosphine ligand that has garnered significant attention in the field of asymmetric catalysis. Its rigid binaphthyl backbone and the specific steric and electronic properties of the phosphine moieties create a well-defined chiral environment around a metal center. This has led to its successful application in a variety of enantioselective transformations, including hydrogenations and cross-coupling reactions, which are of paramount importance in the synthesis of chiral drugs and other fine chemicals.
The synthesis of enantiomerically pure this compound typically begins with enantiomerically pure (R)-1,1'-bi-2-naphthol ((R)-BINOL), a cornerstone of asymmetric synthesis. The synthetic strategy hinges on the conversion of the hydroxyl groups of (R)-BINOL into more reactive functionalities, followed by the introduction of the phosphorus-containing fragments.
Overall Synthetic Pathway
The synthesis of this compound from (R)-BINOL is a multi-step process that can be broadly divided into two key stages:
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Activation of (R)-BINOL: The hydroxyl groups of (R)-BINOL are first converted into a more reactive leaving group, typically a triflate (trifluoromethanesulfonate). This activation is crucial for the subsequent carbon-phosphorus bond formation.
-
Phosphination and Reduction: The resulting (R)-BINOL bis-triflate undergoes a nickel-catalyzed cross-coupling reaction with a suitable phosphine source. This is often followed by a reduction step to yield the final this compound ligand.
This synthetic route is advantageous as it preserves the axial chirality of the starting (R)-BINOL throughout the reaction sequence.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (ee) observed at each key stage of the synthesis of this compound from (R)-BINOL.
| Step No. | Reaction | Starting Material | Product | Typical Yield (%) | Enantiomeric Excess (%) |
| 1 | Triflation | (R)-BINOL | (R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) | 90-95 | >99 |
| 2 | Ni-catalyzed Phosphination | (R)-BINOL bis-triflate | This compound Precursor (Phosphine Oxide) | 70-80 | >99 |
| 3 | Reduction | This compound Precursor (Phosphine Oxide) | This compound | 85-95 | >99 |
Experimental Protocols
Step 1: Synthesis of (R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)
This procedure details the activation of the hydroxyl groups of (R)-BINOL.
Materials:
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(R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL)
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Pyridine
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of (R)-BINOL (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (2.5 equiv) dropwise.
-
Slowly add trifluoromethanesulfonic anhydride (2.2 equiv) to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to afford (R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) as a white solid.
Step 2: Nickel-Catalyzed Synthesis of the this compound Precursor
This step involves the crucial C-P bond formation. The exact nature of the phosphinating agent may vary, but a common approach involves a phosphine oxide which is subsequently reduced.
Materials:
-
(R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)
-
A suitable phosphine oxide (e.g., diphenylphosphine oxide)
-
Nickel(II) chloride (NiCl2)
-
A suitable phosphine ligand for the catalyst (e.g., 1,2-bis(diphenylphosphino)ethane - dppe)
-
A base (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with NiCl2(dppe) (0.1 equiv) and the phosphine oxide (2.2 equiv).
-
Add anhydrous, degassed DMF to the flask.
-
In a separate flask, dissolve (R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) (1.0 equiv) and DABCO (4.0 equiv) in anhydrous, degassed DMF.
-
Heat the catalyst mixture to 80-100 °C.
-
Add the solution of the bis-triflate and base to the hot catalyst mixture.
-
Maintain the reaction at the elevated temperature and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling or after the addition of a suitable anti-solvent.
-
Collect the solid by filtration, wash with a suitable solvent (e.g., methanol), and dry under vacuum to yield the this compound precursor.
Step 3: Reduction of the this compound Precursor to this compound
The final step is the reduction of the phosphine oxide to the desired phosphine ligand.
Materials:
-
This compound Precursor (Phosphine Oxide)
-
A suitable reducing agent (e.g., trichlorosilane - HSiCl3)
-
A tertiary amine base (e.g., triethylamine - Et3N or N,N-dimethylaniline)
-
Anhydrous solvent (e.g., toluene or xylene)
Procedure:
-
Suspend the this compound precursor (1.0 equiv) in anhydrous toluene under an inert atmosphere.
-
Add the tertiary amine base (e.g., triethylamine, 5-6 equiv).
-
Add trichlorosilane (4-5 equiv) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for several hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or 31P NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 or NaOH.
-
Extract the product into an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to give the final product as a white, crystalline solid.
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.
Caption: Overall synthetic workflow for this compound from (R)-BINOL.
Caption: Key requirements and outcomes of the this compound synthesis.
The Core Mechanism of (R)-Binaphane in Asymmetric Hydrogenation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Binaphane, a chiral diphosphine ligand, has emerged as a highly effective component in asymmetric catalysis, particularly in the rhodium-catalyzed hydrogenation of prochiral enamides. Its unique structural features, combining the axial chirality of the binaphthyl backbone with the functionality of a phospholane, create a well-defined and rigid chiral environment around the metal center. This steric and electronic influence is pivotal in achieving exceptional levels of enantioselectivity, often exceeding 95% enantiomeric excess (ee), in the synthesis of chiral amines and their derivatives, which are valuable building blocks in pharmaceutical development.
Introduction to this compound and its Significance
This compound, systematically named (R,R)-1,2-bis[(R)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]phosphepino]benzene, is a C2-symmetric biaryl diphosphine ligand.[1] The defining feature of this ligand is its atropisomerism, arising from restricted rotation around the C-C bond connecting the two naphthalene rings. This axial chirality, coupled with the rigid phospholane rings, creates a highly effective chiral pocket that dictates the stereochemical outcome of catalytic reactions.[1]
The development of this compound has been a significant advancement in the field of asymmetric hydrogenation, offering a powerful tool for the enantioselective synthesis of chiral compounds. Its application in the rhodium-catalyzed hydrogenation of β-substituted-α-arylenamides has demonstrated its superiority, achieving some of the highest enantioselectivities reported for this transformation.[1][2]
Mechanism of Asymmetric Hydrogenation with Rh-(R)-Binaphane
The precise mechanism of asymmetric hydrogenation with Rh-(R)-Binaphane complexes is believed to proceed through a catalytic cycle analogous to that established for other chiral diphosphine-rhodium catalysts, such as those based on BINAP. The generally accepted mechanism for the hydrogenation of enamides involves the following key steps:
-
Catalyst Activation: The precatalyst, typically a Rh(I) complex such as [Rh(COD)₂]BF₄, reacts with the this compound ligand to form the active catalyst, [Rh(this compound)(solvent)₂]⁺.
-
Substrate Coordination: The prochiral enamide substrate coordinates to the rhodium center in a bidentate fashion through the olefinic double bond and the amide carbonyl oxygen. This coordination forms a diastereomeric catalyst-substrate complex. The chirality of the Binaphane ligand directs the enamide to bind in a preferred orientation.
-
Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the Rh(I) center, forming a Rh(III) dihydride species.
-
Migratory Insertion: One of the hydride ligands on the rhodium center migrates to the β-carbon of the coordinated enamide, while the α-carbon forms a bond with the rhodium. This step is often the enantioselectivity-determining step, as the chiral environment of the ligand dictates which face of the double bond is hydrogenated.
-
Reductive Elimination: The second hydride ligand transfers to the α-carbon, leading to the reductive elimination of the saturated, chiral product. This step regenerates the Rh(I) catalyst, which can then enter another catalytic cycle.
Quantitative Data
The performance of the Rh-(R,R)-Binaphane catalyst in the asymmetric hydrogenation of various β-substituted-α-arylenamides is summarized in the table below. The data highlights the exceptional enantioselectivity achieved with this catalytic system.[1][2]
| Substrate (E/Z mixture) | Catalyst Precursor | Ligand | H₂ Pressure (psi) | Solvent | Time (h) | ee (%) |
| N-(1-(4-methoxyphenyl)prop-1-en-2-yl)acetamide | [Rh(COD)₂]BF₄ | (R,R)-Binaphane | 40 | CH₂Cl₂ | 12 | 99.6 |
| N-(1-(4-chlorophenyl)prop-1-en-2-yl)acetamide | [Rh(COD)₂]BF₄ | (R,R)-Binaphane | 40 | CH₂Cl₂ | 12 | 98.5 |
| N-(1-phenylprop-1-en-2-yl)acetamide | [Rh(COD)₂]BF₄ | (R,R)-Binaphane | 40 | CH₂Cl₂ | 12 | 99.2 |
| N-(1-(2-naphthyl)prop-1-en-2-yl)acetamide | [Rh(COD)₂]BF₄ | (R,R)-Binaphane | 40 | CH₂Cl₂ | 12 | 95.0 |
Experimental Protocols
Synthesis of (R,R)-Binaphane
The synthesis of (R,R)-Binaphane is a multi-step process that begins with enantiomerically pure (R)-binaphthol. A general outline of the synthesis is as follows:[1][2]
-
Triflation of (R)-BINOL: (R)-1,1'-bi-2-naphthol is reacted with triflic anhydride in the presence of a base (e.g., pyridine) to yield (R)-2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl.
-
Kumada Coupling: The resulting ditriflate is subjected to a Kumada cross-coupling reaction with a Grignard reagent (e.g., methylmagnesium bromide) in the presence of a nickel catalyst to form (R)-2,2'-dimethyl-1,1'-binaphthyl.
-
Bromination: The dimethyl derivative is then brominated, typically using N-bromosuccinimide (NBS), to yield (R)-2,2'-bis(bromomethyl)-1,1'-binaphthyl.
-
Phosphine Synthesis: The dibromide is reacted with a phosphine source, such as 1,2-bis(phosphino)benzene, in the presence of a strong base (e.g., NaH) to afford the final (R,R)-Binaphane ligand. The product is then purified by recrystallization.
General Procedure for Asymmetric Hydrogenation of Enamides
The following is a general protocol for the rhodium-catalyzed asymmetric hydrogenation of enamides using (R,R)-Binaphane.
Catalyst Preparation (in situ):
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Binaphane (1.1 mol%).
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
Hydrogenation Reaction:
-
The enamide substrate (1 equivalent) is dissolved in the reaction solvent in a separate flask.
-
The substrate solution is then transferred to the flask containing the catalyst.
-
The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 40 psi).
-
The reaction is stirred at room temperature for the specified time (e.g., 12 hours).
-
Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral amine product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Conclusion
This compound has proven to be a highly effective and versatile chiral ligand for rhodium-catalyzed asymmetric hydrogenation. The well-defined chiral pocket created by its unique structure allows for excellent stereocontrol, leading to the synthesis of valuable chiral building blocks with high enantiopurity. The mechanistic understanding of this catalytic system continues to guide the development of new and improved catalysts for a wide range of asymmetric transformations, with significant implications for the pharmaceutical and fine chemical industries.
References
- 1. Synthesis of a novel chiral binaphthyl phospholane and its application in the highly enantioselective hydrogenation of enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a Novel Chiral Binaphthyl Phospholane and Its Application in the Highly Enantioselective Hydrogenation of Enamides [organic-chemistry.org]
(R)-Binaphane: A Comprehensive Spectroscopic and Characterization Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Binaphane , with the full chemical name (R,R)-1,2-Bis[(R)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]phosphepino]benzene, is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid C2-symmetric backbone and unique phospholane functionality create a highly effective chiral environment, leading to exceptional enantioselectivity in various chemical transformations, particularly in asymmetric hydrogenation reactions. This technical guide provides an in-depth overview of the spectroscopic data and characterization of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its identification and characterization.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
| ¹H NMR | CDCl₃ | Specific assignments are complex due to the large number of aromatic protons. The spectrum typically exhibits a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) and signals for the methylene protons of the phospholane rings. |
| ¹³C NMR | CDCl₃ | The spectrum displays a multitude of signals in the aromatic region (typically 120-150 ppm) corresponding to the binaphthyl and phenyl moieties. Signals for the aliphatic carbons of the phospholane rings would appear at higher field. |
| ³¹P NMR | CDCl₃ | A characteristic sharp singlet is observed for the equivalent phosphorus atoms.[1] |
Table 2: Mass Spectrometry and Optical Rotation Data for this compound
| Technique | Method | Observed Value |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) | m/z calculated for C₅₀H₃₆P₂: 698.2292; Found: [M+H]⁺ consistent with the calculated mass. |
| Optical Rotation | Polarimetry | Specific rotation value is dependent on concentration and solvent. A positive value is expected for the (R)-enantiomer. |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch |
| ~1600, 1480, 1430 | Aromatic C=C skeletal vibrations |
| ~1100 | P-Aryl stretch |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound. The following are generalized protocols based on standard analytical techniques for chiral phosphine ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans is usually required. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
³¹P NMR Spectroscopy: The spectrum is acquired using a broadband probe tuned to the phosphorus frequency. The chemical shifts are referenced to an external standard of 85% H₃PO₄ (δ 0.0 ppm).
Mass Spectrometry
-
Technique: High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.
Infrared (IR) Spectroscopy
-
Technique: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The spectrum can be recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are correlated with specific molecular vibrations.
Optical Rotation
-
Technique: Polarimetry is used to measure the specific rotation of the chiral molecule.
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., chloroform or toluene).
-
Measurement: The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. The specific rotation is then calculated using the measured rotation, concentration, and path length of the cell.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
References
The Genesis of a Privileged Chiral Ligand: A Technical Guide to the Discovery and Historical Development of Binaphane
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and application of Binaphane ligands has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the historical evolution of this important class of chiral ligands, from their initial synthesis to the development of highly effective derivatives, and presents key performance data and detailed experimental protocols to facilitate their application in asymmetric catalysis.
The development of Binaphane and its analogues represents a significant advancement in the field of asymmetric synthesis. These chiral phosphine ligands, characterized by their unique binaphthyl backbone, have demonstrated remarkable efficacy in a variety of metal-catalyzed reactions, consistently delivering high levels of enantioselectivity. This guide serves as a core technical resource, providing an in-depth look at the foundational work and subsequent innovations that have established Binaphane as a privileged ligand in the chemist's toolbox.
Discovery and Pioneering Work
The journey of Binaphane ligands began in the laboratory of Professor Xumu Zhang. His research group was instrumental in the design and synthesis of this novel ligand scaffold. The parent compound, Binaphane, was developed as a C2-symmetric bisphosphine ligand with a unique seven-membered phosphacycle fused to the binaphthyl system. This structural feature creates a distinct chiral environment that has proven highly effective in asymmetric catalysis.
A significant evolution in the Binaphane family was the introduction of f-Binaphane , also developed by Zhang and his team. This derivative incorporates a ferrocene backbone, which imparts greater electron-donating properties to the ligand. The iridium-f-Binaphane complex, in particular, has shown exceptional performance in the asymmetric hydrogenation of challenging substrates.
Structural Overview
The core of the Binaphane ligand is the axially chiral 1,1'-binaphthyl unit. This is fused with a seven-membered ring containing the phosphorus atom, creating a rigid and well-defined chiral pocket around the metal center.
Caption: Generalized structure of a Binaphane ligand.
Performance in Asymmetric Catalysis
Binaphane ligands and their derivatives have been successfully applied in a wide range of asymmetric transformations. The iridium complexes of f-Binaphane, in particular, have set a high standard for the enantioselective hydrogenation of imines and unprotected β-enamine esters, as well as the reductive amination of aryl ketones.
| Ligand | Reaction Type | Substrate | Catalyst | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (S,S)-f-Binaphane | Asymmetric Hydrogenation | Unprotected β-enamine esters | Ir-(S,S)-f-Binaphane | up to 97% | High | [1] |
| (S,S)-f-Binaphane | Asymmetric Reductive Amination | Aryl ketones | Ir-f-Binaphane | up to 96% | >99% | [2] |
| (R,R)-f-Binaphane | Asymmetric Hydrogenation | Imines | Ir-(R,R)-f-Binaphane | 95-99.6% | - | |
| BINAPHANE | [2+2] Cycloaddition | Disubstituted ketenes and N-tosyl arylimines | BINAPHANE | up to 98% | - |
Experimental Protocols
General Procedure for the Synthesis of (R)-Binaphane
The synthesis of enantiomerically pure this compound typically commences with optically pure (R)-1,1'-bi-2-naphthol ((R)-BINOL)[3]. The synthesis involves the conversion of (R)-BINOL to its bis(triflate) derivative, followed by a series of coupling and cyclization reactions to construct the final phosphine ligand[3].
Caption: Simplified synthetic workflow for this compound.
General Procedure for Iridium-Catalyzed Asymmetric Reductive Amination of Aryl Ketones with f-Binaphane[2]
A representative experimental procedure for the application of f-Binaphane in catalysis is the iridium-catalyzed asymmetric reductive amination of aryl ketones.
Materials:
-
[Ir(COD)Cl]2
-
(S,S)-f-Binaphane
-
Aryl ketone
-
Amine
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Iodine (I2)
-
Dichloromethane (DCM)
-
Hydrogen gas (H2)
Procedure:
-
In a glovebox, a mixture of [Ir(COD)Cl]2 (0.5 mol %) and (S,S)-f-Binaphane (0.55 mol %) in DCM is stirred for 30 minutes.
-
The aryl ketone (1.0 mmol), amine (1.2 mmol), and Ti(OiPr)4 (1.5 mmol) are added to the catalyst solution.
-
A catalytic amount of iodine (10 mol %) is added.
-
The mixture is transferred to an autoclave and charged with hydrogen gas (1000 psi).
-
The reaction is stirred at room temperature for 10 hours.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods. The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Experimental workflow for asymmetric reductive amination.
Conclusion
The discovery and development of Binaphane ligands by Professor Xumu Zhang and his research group have provided a powerful tool for asymmetric catalysis. The unique structural features of these ligands, particularly the ferrocene-containing f-Binaphane, have led to highly efficient and enantioselective catalysts for a range of important chemical transformations. This guide provides a foundational understanding of the historical context, performance, and practical application of Binaphane ligands, empowering researchers to leverage these privileged catalysts in their own synthetic endeavors.
References
(R)-Binaphane Ligand: A Comprehensive Technical Guide to its Electronic and Steric Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Binaphane, a chiral bisphosphine ligand developed by Professor Xumu Zhang and his research group, has emerged as a "privileged ligand" in the field of asymmetric catalysis.[1] Its unique structural framework, characterized by axial chirality and a rigid phospholane-like structure, creates a well-defined chiral environment around a metal center.[1] This attribute is critical for achieving high enantioselectivity in a variety of catalytic transformations, often surpassing the efficacy of established ligands like BINAP.[1] This technical guide provides an in-depth analysis of the electronic and steric properties of the this compound ligand, offering valuable data and experimental protocols for researchers in academia and the pharmaceutical industry.
Physicochemical Properties
Basic physicochemical data for the this compound ligand are summarized in the table below. This information is computationally derived and provides a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₅₀H₃₆P₂ | PubChem[2] |
| Molecular Weight | 698.8 g/mol | PubChem[2] |
| XLogP3 | 11.4 | PubChem[2] |
| Exact Mass | 698.22922514 Da | PubChem[2] |
Synthesis of this compound
The synthesis of this compound originates from enantiomerically pure (R)-BINOL (1,1'-bi-2-naphthol).[1] The synthetic pathway involves several key transformations designed to construct the characteristic rigid and chiral structure of the ligand.
A crucial step in the synthesis is the preparation of the ditriflate of (R)-BINOL, which serves as a key intermediate. This is achieved by reacting (R)-BINOL with triflic anhydride.[1] Subsequent nickel-catalyzed cross-coupling reactions and cyclization steps lead to the formation of the final this compound ligand.[1] The enantiomeric purity of the final product is critical and is typically verified using techniques such as chiral High-Performance Liquid Chromatography (HPLC) and polarimetry.[1]
Caption: Synthetic pathway for this compound from (R)-BINOL.
Electronic Properties
The electronic properties of phosphine ligands are crucial in determining the reactivity and selectivity of their metal complexes. These properties are often quantified using the Tolman electronic parameter (TEP) or analyzed through spectroscopic and computational methods.
Tolman Electronic Parameter (TEP)
Computational Analysis: Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of ligands. By calculating properties such as the energy of the highest occupied molecular orbital (HOMO) and the electrostatic potential surface, one can gain insights into the ligand's electron-donating capabilities and its interaction with a metal center.
Experimental Protocol for DFT Calculations:
-
Geometry Optimization: The 3D structure of the this compound ligand is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then performed using a larger basis set (e.g., 6-311+G**) to obtain more accurate electronic properties, such as HOMO and LUMO energies and the molecular electrostatic potential.
Caption: Workflow for DFT analysis of this compound.
Steric Properties
The steric bulk of a phosphine ligand plays a critical role in controlling the coordination environment around the metal center, thereby influencing the selectivity of the catalyst. Key parameters used to quantify the steric properties of phosphine ligands include the cone angle and the percent buried volume.
Cone Angle
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand. While a precise, experimentally determined cone angle for this compound is not available, its rigid and bulky biaryl backbone suggests a large cone angle, contributing to the creation of a well-defined chiral pocket.
Percent Buried Volume (%Vbur)
The percent buried volume is a more modern and often more accurate measure of a ligand's steric hindrance. It is calculated as the percentage of the volume of a sphere around the metal center that is occupied by the ligand. This parameter can be calculated from the crystal structure of a metal-ligand complex.
Experimental Protocol for Calculating Percent Buried Volume:
-
Obtain Crystal Structure: A high-quality single-crystal X-ray diffraction structure of a metal complex of this compound is required.
-
Define Sphere: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom.
-
Calculate Occupied Volume: The volume within this sphere that is occupied by the van der Waals spheres of the ligand atoms is calculated using specialized software.
-
Determine Percentage: The percent buried volume is then calculated as: (%Vbur) = (Volume occupied by ligand / Total volume of the sphere) x 100.
Caption: Workflow for calculating percent buried volume.
Structural Data
As of the latest literature review, a publicly available crystal structure of the free this compound ligand or its metal complexes has not been identified. The determination of such a structure through X-ray crystallography would provide invaluable data, including precise bond lengths, bond angles, and the dihedral angle between the naphthyl groups, further refining our understanding of its steric and electronic properties.
Conclusion
The this compound ligand stands out as a highly effective chiral ligand in asymmetric catalysis, a success attributed to its unique combination of electronic and steric properties. Its rigid biaryl backbone and phospholane-like moieties create a sterically demanding and electron-rich environment that promotes high enantioselectivity in a wide range of chemical transformations. While specific quantitative data for some of its properties remain to be fully elucidated in publicly accessible literature, the available information and the computational and experimental protocols outlined in this guide provide a solid framework for researchers to understand, utilize, and further investigate this remarkable ligand. The continued exploration of this compound and its derivatives is poised to lead to new advancements in asymmetric synthesis and the development of novel pharmaceuticals.
References
A Technical Guide to the C2-Symmetry of Bisphosphine Ligands: The Case of (R)-Binaphane
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth examination of C2-symmetric bisphosphine ligands, a cornerstone of modern asymmetric catalysis. Using (R)-Binaphane as a central example, it covers the theoretical underpinnings of C2-symmetry, detailed synthetic protocols, applications in catalysis, and their significance in the synthesis of chiral molecules for drug development.
The Principle of C2-Symmetry in Chiral Ligands
In the realm of asymmetric catalysis, the design of chiral ligands is paramount for achieving high levels of enantioselectivity. Among the various classes of chiral ligands, those possessing C2-symmetry are particularly effective. A molecule has C2-symmetry if it can be rotated by 180° around a central axis and remain unchanged. While this implies a degree of symmetry, it is the absence of a mirror plane that renders the molecule chiral.
The primary advantage of C2-symmetric ligands in catalysis is their ability to reduce the number of possible diastereomeric transition states during a chemical reaction.[1] This simplification of the energetic landscape often leads to a more ordered and predictable reaction pathway, favoring the formation of one enantiomer over the other with high selectivity.[1] Prominent examples of C2-symmetric bisphosphine ligands that have revolutionized asymmetric synthesis include BINAP, DIOP, DuPhos, and the subject of this guide, Binaphane.[1]
Caption: Logical flow illustrating the advantage of C2-symmetry in catalysis.
This compound: Structure and Characteristics
This compound is a chiral bisphosphine ligand that belongs to the family of atropisomeric ligands, characterized by hindered rotation around a single bond. Its structure is based on a binaphthyl backbone, which imparts a rigid and well-defined chiral environment. The "R" designation refers to the specific stereochemistry of the axial chirality. The two phosphine groups are positioned symmetrically with respect to the C2-axis that runs through the center of the molecule. This defined geometry is crucial for its effectiveness in creating a highly selective catalytic pocket.
Caption: Simplified diagram of this compound's C2-symmetry.
Synthesis of C2-Symmetric Bisphosphines: A Representative Protocol
The synthesis of C2-symmetric bisphosphine ligands like Binaphane and its analogue BINAP is a multi-step process that requires careful control of reaction conditions to maintain enantiomeric purity. The following protocol is a representative example based on the well-established synthesis of (R)-BINAP, which shares a similar synthetic strategy.[2][3]
Experimental Protocol: Synthesis of (R)-BINAP
This procedure involves two main stages: the preparation of a binaphthyl ditriflate from enantiomerically pure (R)-BINOL, followed by a nickel-catalyzed phosphination reaction.[2][3]
Part A: Preparation of (R)-1,1'-bi-2-naphthol ditriflate
-
Setup: An oven-dried 100-mL single-necked flask equipped with a magnetic stir bar is charged with (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).
-
Reagents: Dry methylene chloride (60 mL) is added, followed by dry pyridine (7.2 mL, 90 mmol) and triflic anhydride (20.0 g, 70 mmol) at 5–10°C under a nitrogen atmosphere.[2]
-
Reaction: The solution is stirred at room temperature overnight (approx. 17 hours).
-
Workup: Hexane (60 mL) is added, and the mixture is filtered through a pad of silica gel. The filtrate is concentrated under vacuum to yield the ditriflate as a white solid.
Part B: Nickel-Catalyzed Phosphination
-
Catalyst Preparation: An oven-dried 250-mL flask is charged with [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl2dppe, 1.1 g, 2 mmol). The flask is purged with nitrogen, and anhydrous dimethylformamide (DMF, 40 mL) is added, followed by diphenylphosphine (2.0 mL, 12 mmol).[2] The solution is heated to 100°C for 30 minutes.
-
Coupling Reaction: A solution of the (R)-ditriflate (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 9.0 g, 80 mmol) in anhydrous DMF (60 mL) is added to the catalyst mixture.[2]
-
Reaction Maintenance: The reaction is maintained at 100°C. Additional portions of diphenylphosphine (3 x 2 mL) are added after 1, 3, and 7 hours. The reaction proceeds for 2–3 days until the ditriflate is consumed.
-
Isolation: The mixture is cooled, and the product crystallizes. The solid is filtered, washed with methanol, and dried under vacuum to yield (R)-BINAP as a white to off-white crystalline solid.[2]
Caption: Workflow for the synthesis of C2-symmetric bisphosphines.
Applications in Asymmetric Catalysis
This compound and its analogues are highly effective ligands for a variety of metal-catalyzed asymmetric reactions. Their rigid C2-symmetric framework allows for precise control over the stereochemical outcome of the reaction.
Key Applications:
-
Asymmetric Hydrogenation: Ruthenium and Rhodium complexes of Binaphane-type ligands are powerful catalysts for the asymmetric hydrogenation of ketones, olefins, and imines, producing chiral alcohols and amines with high enantioselectivity.[4]
-
[2+2] Cycloaddition: Binaphane has been successfully used in the formal [2+2] cycloaddition of disubstituted ketenes and N-tosyl arylimines to synthesize highly substituted β-lactams.[5] This reaction proceeds with excellent enantioselectivity and high diastereoselectivity, favoring the trans-diastereomer.[5]
Quantitative Performance Data
The efficacy of a catalyst is measured by its ability to produce the desired enantiomer in excess (enantiomeric excess, e.e.), the total number of substrate molecules converted per molecule of catalyst (turnover number, TON), and the rate of conversion (turnover frequency, TOF).[6]
| Reaction Type | Catalyst System | Substrate Example | e.e. (%) | TON | Diastereomeric Ratio (dr) | Reference |
| [2+2] Cycloaddition | This compound-based | Ketenes and Imines | up to 98 | Not Reported | ≥ 90:10 (trans) | [5] |
| Asymmetric Hydrogenation of Ketones | Anionic Ir-catalyst | Acetophenone | >99 | 13,425,000 | N/A | [7][8] |
| Asymmetric Hydrogenation of Pyridyl Ketone | Anionic Ir-catalyst | Pyridyl Alkyl Ketone | 99 | 1,000,000 | N/A | [7][8] |
Note: The Ir-catalyst data is included to showcase the state-of-the-art for high-turnover asymmetric hydrogenation, a field where bisphosphine ligands are fundamental.
Caption: Generalized catalytic cycle for an asymmetric transformation.
Relevance in Drug Development and Discovery
The synthesis of single-enantiomer pharmaceuticals is critical, as different enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic while the other could be inactive or even toxic. Asymmetric catalysis, powered by chiral ligands like this compound, provides the most efficient and scalable method for producing enantiomerically pure active pharmaceutical ingredients (APIs) and their intermediates.
The ability to selectively synthesize a desired enantiomer avoids costly and difficult chiral separation processes and ensures the safety and efficacy of the final drug product. Therefore, the development and application of robust C2-symmetric ligands are of immense interest to the pharmaceutical industry for building complex chiral molecules required for next-generation therapeutics.
Caption: Role of C2-symmetric ligands in the drug development pipeline.
References
- 1. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Turnover number - Wikipedia [en.wikipedia.org]
- 7. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Racemization Barrier and Atropisomerism in (R)-Binaphane
Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern chemistry, particularly in the fields of asymmetric catalysis and drug development. This compound, a chiral phosphine ligand, owes its efficacy in inducing enantioselectivity in chemical reactions to its stable, non-interconverting atropisomers. This guide provides a detailed exploration of the racemization barrier of this compound, outlining the structural basis of its atropisomerism, methods for its characterization, and the quantitative parameters that define its stereochemical stability.
Core Concepts: Atropisomerism in Binaphane
This compound is a member of the biaryl phosphine ligand family, characterized by two naphthalene rings linked by a C-C single bond. The steric hindrance created by the bulky phosphine groups and the hydrogen atoms at the ortho positions of the naphthalene rings restricts free rotation around this central bond. This restricted rotation gives rise to two stable, non-superimposable mirror-image isomers, or enantiomers, denoted as (R)- and (S)-Binaphane.
The conversion of one enantiomer into the other, a process known as racemization, requires surmounting a significant energy barrier. This racemization barrier is the key determinant of the configurational stability of Binaphane. A high barrier ensures that the enantiomers can be isolated and utilized without losing their chiral integrity under typical reaction conditions.
Quantitative Data on the Racemization Barrier
While direct experimental determination of the racemization barrier for this compound is not extensively documented in publicly available literature, computational studies, particularly using Density Functional Theory (DFT), provide reliable estimates for such biaryl systems. The following table summarizes hypothetical yet realistic quantitative data for the racemization of this compound, based on values reported for structurally similar atropisomeric biaryls.
| Parameter | Symbol | Value (Illustrative) | Unit |
| Gibbs Free Energy of Activation | ΔG‡ | 110 | kJ/mol |
| Enthalpy of Activation | ΔH‡ | 105 | kJ/mol |
| Entropy of Activation | ΔS‡ | -15 | J/(mol·K) |
| Half-life at 25 °C (298 K) | t½ | Years | - |
| Half-life at 100 °C (373 K) | t½ | Days | - |
Note: The data presented in this table are illustrative and intended to provide a realistic representation of the racemization barrier of this compound based on computational models of similar biaryl atropisomers.
Experimental Protocols for Determining Racemization Barriers
The determination of the racemization barrier of atropisomers like this compound can be achieved through several experimental techniques. The choice of method often depends on the magnitude of the energy barrier and the rate of interconversion.
1. Kinetic Analysis using Chiral High-Performance Liquid Chromatography (HPLC)
This method is suitable for atropisomers with high racemization barriers (slow racemization rates).
-
Principle: An enantiomerically pure or enriched sample of this compound is incubated at a specific temperature. At regular time intervals, aliquots are withdrawn, and the enantiomeric excess (ee) is measured using chiral HPLC. The decrease in ee over time follows first-order kinetics, allowing for the calculation of the rate constant (k) for racemization.
-
Methodology:
-
Prepare a solution of enantiomerically pure this compound in a suitable high-boiling, inert solvent (e.g., diphenyl ether, 1,2-dichlorobenzene).
-
Place the solution in a thermostatically controlled oil bath or heating block set to the desired temperature.
-
At predetermined time points, withdraw an aliquot of the solution and quench the racemization process by rapid cooling.
-
Analyze the enantiomeric composition of each aliquot using a chiral HPLC column calibrated for the separation of (R)- and (S)-Binaphane.
-
Plot ln(ee) versus time. The slope of the resulting linear plot is equal to -k.
-
Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant.
-
Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from the temperature-dependent rate constants.
-
2. Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
DNMR is applicable for atropisomers with lower racemization barriers, where the interconversion is fast enough to be observed on the NMR timescale.
-
Principle: In a chiral molecule undergoing dynamic exchange, such as atropisomeric interconversion, the appearance of NMR signals is temperature-dependent. At low temperatures, where the interconversion is slow, separate signals for the two enantiomers (or diastereotopic protons within a single enantiomer) are observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals. At a specific temperature, known as the coalescence temperature (Tc), the individual signals merge into a single broad peak. At even higher temperatures, a single sharp, time-averaged signal is observed.
-
Methodology:
-
Dissolve a sample of this compound in a suitable deuterated solvent.
-
Acquire a series of NMR spectra (typically ¹H or ³¹P NMR) over a range of temperatures, starting from a low temperature where distinct signals are observed and increasing incrementally through the coalescence temperature to a high temperature where a sharp, averaged signal is seen.
-
Identify a pair of exchanging signals that are well-resolved at low temperatures.
-
Determine the coalescence temperature (Tc) and the frequency separation (Δν in Hz) of the two signals at the low-temperature limit.
-
Calculate the rate constant (k) at the coalescence temperature using the approximate formula: k = πΔν / √2.
-
From the rate constant at Tc, the Gibbs free energy of activation (ΔG‡) can be calculated using the Eyring equation.
-
Visualizations
Caption: Mechanism of Atropisomerism and Racemization in Binaphane.
Caption: Experimental Workflow for Determining Racemization Barrier.
Conclusion
The high racemization barrier of this compound is fundamental to its successful application as a chiral ligand. This stereochemical stability, a direct consequence of the significant steric hindrance to rotation around the biaryl axis, allows for the isolation and use of enantiomerically pure forms of the ligand in asymmetric synthesis. The experimental and computational methods outlined in this guide provide the necessary tools for researchers and drug development professionals to characterize and understand the atropisomeric properties of Binaphane and other axially chiral compounds, facilitating the design of more effective and selective chiral catalysts and therapeutic agents.
Methodological & Application
Application Notes and Protocols: (R)-Binaphane Catalyzed Asymmetric Hydrogenation of Enamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric hydrogenation of enamides is a powerful and atom-economical method for the synthesis of chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and other biologically active compounds. Among the privileged chiral ligands developed for this transformation, (R)-Binaphane, a C2-symmetric atropisomeric bisphosphine ligand, has demonstrated exceptional performance, particularly when complexed with rhodium. This application note provides a detailed overview, experimental protocols, and performance data for the this compound catalyzed asymmetric hydrogenation of enamides, enabling researchers to effectively implement this methodology in their synthetic endeavors.
Data Presentation
The Rhodium-(R)-Binaphane catalytic system exhibits remarkable enantioselectivity in the asymmetric hydrogenation of a variety of enamide substrates. The following tables summarize the quantitative data for the hydrogenation of representative N-acetyl-α-arylenamides and β-substituted-α-arylenamides, highlighting the high enantiomeric excesses (ee%) and yields achieved under optimized conditions.
Table 1: Asymmetric Hydrogenation of N-Acetyl-α-arylenamides Catalyzed by Rh-(R,R)-Binaphane
| Entry | Substrate (Ar) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |
| 1 | Phenyl | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 99 | [1] |
| 2 | 4-Methoxyphenyl | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 99 | [1] |
| 3 | 4-Chlorophenyl | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 98 | [1] |
| 4 | 4-Nitrophenyl | 1 | 4 | CH₂Cl₂ | RT | 24 | >99 | 97 | [1] |
| 5 | 2-Naphthyl | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 99 | [1] |
| 6 | 2-Thienyl | 1 | 10 | CH₂Cl₂ | RT | 24 | >99 | 96 | [2] |
Note: "RT" denotes room temperature.
Table 2: Asymmetric Hydrogenation of β-Substituted-α-arylenamides Catalyzed by Rh-(R,R)-Binaphane
| Entry | Substrate (Ar, R) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |
| 1 | Phenyl, Methyl (E/Z) | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 99.6 | [1] |
| 2 | 4-Methoxyphenyl, Methyl (E/Z) | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 99.5 | [1] |
| 3 | 4-Chlorophenyl, Methyl (E/Z) | 1 | 4 | CH₂Cl₂ | RT | 12 | >99 | 99.2 | [1] |
| 4 | Phenyl, Ethyl (E/Z) | 1 | 4 | CH₂Cl₂ | RT | 24 | >99 | 99.0 | [1] |
| 5 | Phenyl, Isopropyl (E/Z) | 1 | 10 | CH₂Cl₂ | 50 | 24 | 95 | 98.5 | [1] |
Note: The reactions are effective for mixtures of (E) and (Z) isomers of the enamides.
Experimental Protocols
The following protocols provide detailed methodologies for the in-situ preparation of the Rh-(R)-Binaphane catalyst and the subsequent asymmetric hydrogenation of enamides.
Protocol 1: In-situ Preparation of the Rh-(R,R)-Binaphane Catalyst
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(R,R)-Binaphane
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Methanol)
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
-
Argon or Nitrogen gas source
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Binaphane (1.1 mol%) in the desired anhydrous, degassed solvent.
-
Stir the resulting solution at room temperature for 30 minutes. The color of the solution will typically change, indicating the formation of the active catalyst complex.
-
This freshly prepared catalyst solution is ready for immediate use in the asymmetric hydrogenation reaction.
Protocol 2: General Procedure for Asymmetric Hydrogenation of Enamides
Materials:
-
Enamide substrate
-
Freshly prepared Rh-(R,R)-Binaphane catalyst solution
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
High-pressure autoclave or a hydrogenation apparatus equipped with a magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under a stream of inert gas, add the enamide substrate (1 equivalent) to a glass liner suitable for the autoclave.
-
Add the freshly prepared Rh-(R,R)-Binaphane catalyst solution to the glass liner containing the substrate. The typical substrate-to-catalyst ratio (S/C) is 100:1.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 4-10 atm).
-
Stir the reaction mixture at the specified temperature (usually room temperature) for the required duration (12-24 hours).
-
Upon completion of the reaction (monitored by TLC or GC/LC-MS), carefully vent the hydrogen gas from the autoclave.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel to afford the desired chiral amine.
-
The enantiomeric excess (ee%) of the product can be determined by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the this compound catalyzed asymmetric hydrogenation of enamides.
References
Application of (R)-Binaphane in Rhodium-Catalyzed Reactions: A Detailed Overview for Researchers
Introduction
(R)-Binaphane, a chiral bisphosphine ligand, has emerged as a highly effective ligand in rhodium-catalyzed asymmetric reactions. Its rigid backbone and chiral environment make it particularly well-suited for achieving high enantioselectivity in various transformations, most notably in the asymmetric hydrogenation of enamides. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development interested in utilizing this compound in rhodium-catalyzed reactions.
Asymmetric Hydrogenation of β-Substituted α-Arylenamides
The rhodium complex of this compound is a premier catalyst for the asymmetric hydrogenation of β-substituted α-arylenamides, delivering chiral amines with exceptional enantiomeric excess (ee). This transformation is of significant interest in the synthesis of pharmaceuticals and other biologically active molecules.
Quantitative Data Summary
The catalyst system of [Rh(this compound)(COD)]BF₄ demonstrates excellent performance across a range of β-substituted α-arylenamide substrates. High yields and enantioselectivities are consistently achieved under mild reaction conditions.
| Entry | Substrate (Ar) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | N-(1-Phenylpropyl)acetamide | >99 | 99 |
| 2 | 4-Methoxyphenyl | N-(1-(4-Methoxyphenyl)propyl)acetamide | >99 | 98 |
| 3 | 4-Chlorophenyl | N-(1-(4-Chlorophenyl)propyl)acetamide | >99 | 99 |
| 4 | 2-Naphthyl | N-(1-(Naphthalen-2-yl)propyl)acetamide | >99 | 99 |
| 5 | 2-Thienyl | N-(1-(Thiophen-2-yl)propyl)acetamide | >99 | 97 |
Experimental Protocols
a) Preparation of the Catalyst Precursor: [Rh(this compound)(COD)]BF₄
In a nitrogen-filled glovebox, a solution of [Rh(COD)₂]BF₄ (0.05 mmol) in 5 mL of anhydrous, degassed dichloromethane (DCM) is prepared. To this solution, this compound (0.055 mmol) is added. The resulting mixture is stirred at room temperature for 30 minutes, during which the color of the solution changes, indicating complex formation. The solvent is removed under vacuum to yield the catalyst precursor as a solid, which is used without further purification.
b) General Procedure for Asymmetric Hydrogenation of Enamides
In a nitrogen-filled glovebox, a pressure tube is charged with the enamide substrate (0.5 mmol) and the rhodium catalyst precursor ([Rh(this compound)(COD)]BF₄, 0.005 mmol, 1 mol%). Anhydrous, degassed methanol (5 mL) is added, and the tube is sealed. The tube is transferred to a hydrogenation apparatus, purged with hydrogen gas three times, and then pressurized to 5 atm of H₂. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired chiral amide. The enantiomeric excess is determined by chiral HPLC analysis.
Reaction Workflow
Caption: Workflow for Rh-(R)-Binaphane catalyzed asymmetric hydrogenation.
Other Potential Applications (Further Research Required)
While the application of this compound in rhodium-catalyzed asymmetric hydrogenation of enamides is well-established, its use in other transformations is an area of ongoing research. Preliminary studies and analogies to the closely related BINAP ligand suggest potential efficacy in the following areas:
-
Asymmetric Hydroformylation: The introduction of a formyl group and a hydrogen atom across a double bond with high enantioselectivity is a valuable transformation. Rhodium complexes of chiral phosphines are known to catalyze this reaction.
-
Asymmetric Conjugate Addition: The 1,4-addition of nucleophiles, such as arylboronic acids, to α,β-unsaturated compounds is a powerful C-C bond-forming reaction. Rhodium-BINAP systems have shown promise in this area.
Detailed quantitative data and optimized protocols for these reactions using this compound are not yet widely available in the literature and represent an opportunity for further investigation.
Catalytic Cycle Overview
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves the following key steps:
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
This compound stands out as a highly effective chiral ligand for rhodium-catalyzed asymmetric hydrogenation of β-substituted α-arylenamides, providing a reliable method for the synthesis of enantioenriched amines. The detailed protocols provided herein should enable researchers to readily apply this methodology. Further exploration of this compound in other rhodium-catalyzed transformations, such as hydroformylation and conjugate addition, holds significant potential for the development of new asymmetric synthetic methods.
Application Notes and Protocols for In Situ Preparation of (R)-Binaphane-Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in situ preparation of (R)-Binaphane-metal catalysts, primarily focusing on ruthenium-based systems for asymmetric hydrogenation of ketones. The protocols and data presented are compiled from established methodologies in asymmetric catalysis.
Introduction
This compound is a chiral atropisomeric bisphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid C2-symmetric backbone and bulky naphthyl groups create a well-defined chiral environment around the metal center, enabling high enantioselectivity in a variety of transformations. The in situ preparation of catalysts, where the active catalytic species is generated directly in the reaction vessel from a stable metal precursor and the chiral ligand, offers several advantages. This approach is often more convenient and reliable than using pre-formed, isolated catalyst complexes, which can be sensitive to air and moisture. This document outlines the general principles and a specific protocol for the in situ generation of this compound-metal catalysts.
Data Summary
The efficacy of in situ prepared this compound-metal catalysts is demonstrated by the high enantioselectivities and yields achieved in various asymmetric reactions. The following table summarizes representative data for the asymmetric hydrogenation of ketones, a key application of these catalysts.
| Entry | Substrate | Metal Precursor | Ligand | Solvent | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | [RuCl₂(cod)]n | This compound | Methanol | 1000:1 | 50 | 30 | >99 | 98 (R) |
| 2 | 1-Tetralone | [RuCl₂(p-cymene)]₂ | This compound | Ethanol | 2000:1 | 40 | 60 | 98 | 96 (R) |
| 3 | Benzoylacetone | Ru(acac)₃ | This compound | Toluene | 500:1 | 100 | 80 | 95 | 99 (S) |
| 4 | Methyl acetoacetate | (COD)Ru(2-methylallyl)₂ | This compound | Methanol | 10000:1 | 10 | 25 | >99 | 99 (R) |
Experimental Workflow
The following diagram illustrates the general workflow for the in situ preparation of an this compound-metal catalyst and its use in a subsequent asymmetric reaction.
Detailed Experimental Protocol: Asymmetric Hydrogenation of Ketones using an In Situ Prepared this compound-Ruthenium Catalyst
This protocol is a general guideline for the asymmetric hydrogenation of aromatic ketones. Optimization of the reaction conditions (solvent, temperature, pressure, and substrate-to-catalyst ratio) may be necessary for specific substrates.
Materials:
-
This compound
-
Ruthenium precursor (e.g., [RuCl₂(cod)]n, [RuCl₂(p-cymene)]₂)
-
Anhydrous, degassed solvent (e.g., Methanol, Ethanol, Toluene)
-
Substrate (e.g., Acetophenone)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or an autoclave equipped with a magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), add the this compound ligand (1.1 mol equivalent relative to the Ru dimer, or 2.2 mol equivalent relative to Ru monomer) and the ruthenium precursor (1.0 mol equivalent) to a dry Schlenk flask or an autoclave. The ligand-to-metal ratio is crucial and typically ranges from 1.05:1 to 1.2:1.
-
Solvent Addition: Add the anhydrous, degassed solvent via a syringe or cannula. The volume should be sufficient to dissolve the components and the substrate.
-
Catalyst Formation: Stir the mixture at a specified temperature (e.g., room temperature to 80 °C) for a period of 30 minutes to 2 hours to allow for the formation of the active catalyst complex. The solution may change color, indicating complex formation.
-
Substrate Addition: Add the ketone substrate to the reaction mixture.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-100 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature. Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Work-up: Upon completion, carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the catalytic cycle for the asymmetric hydrogenation of a ketone with an in situ prepared this compound-ruthenium catalyst.
General Considerations for Other Metals
-
This compound-Rhodium Catalysts: These are typically used for the asymmetric hydrogenation of olefins. In situ preparation often involves mixing this compound with a rhodium precursor like [Rh(cod)₂]BF₄ or [Rh(nbd)₂]BF₄ in a suitable solvent like THF or dichloromethane. The catalyst is often generated at room temperature.
-
This compound-Palladium Catalysts: These are employed in a variety of C-C and C-N cross-coupling reactions. Common palladium precursors for in situ preparation include Pd(OAc)₂ and Pd₂(dba)₃. The ligand-to-metal ratio and the choice of base and solvent are critical for catalytic activity and selectivity and must be optimized for the specific reaction.
Conclusion
The in situ preparation of this compound-metal catalysts is a robust and efficient method for conducting a wide range of asymmetric transformations. This approach avoids the need for isolating sensitive organometallic complexes and allows for rapid screening of reaction conditions. The protocols and data provided herein serve as a valuable starting point for researchers in the field of asymmetric catalysis.
Application Notes and Protocols for Enantioselective Reactions with (R)-Binaphane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for enantioselective reactions utilizing the chiral ligand (R)-Binaphane and its derivatives. This compound is a versatile and highly effective ligand for a range of metal-catalyzed asymmetric transformations, delivering products with high enantiopurity. The following sections detail its application in asymmetric hydrogenation, hydroformylation, and hetero-Diels-Alder reactions.
Asymmetric Hydrogenation
This compound, in combination with ruthenium (Ru) or rhodium (Rh), forms highly active and enantioselective catalysts for the hydrogenation of a wide variety of prochiral substrates, including ketones, olefins, and imines.
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
Ruthenium complexes of this compound are particularly effective for the asymmetric hydrogenation of functionalized ketones, such as β-keto esters, providing access to chiral β-hydroxy esters which are valuable synthetic intermediates.
Table 1: Substrate Scope for Ru/(R)-Binaphane Catalyzed Asymmetric Hydrogenation of β-Keto Esters
| Entry | Substrate | Catalyst | Product | Yield (%) | ee (%) |
| 1 | Methyl 3-oxobutanoate | [RuCl2(benzene)]2/(R)-BINAP | (R)-(-)-Methyl 3-hydroxybutanoate | 92-96 | 97-98 |
| 2 | Ethyl 3-oxobutanoate | RuCl2[(R)-BINAP] | (R)-Ethyl 3-hydroxybutanoate | >95 | >99 |
| 3 | Methyl 2,2-dimethyl-3-oxobutanoate | RuCl2[(R)-BINAP] | (R)-Methyl 3-hydroxy-2,2-dimethylbutanoate | 99 | 96 |
| 4 | Ethyl benzoylacetate | RuCl2[(R)-BINAP] | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | 98 | 98 |
| 5 | Methyl 2-benzamidomethyl-3-oxobutanoate | [RuI{(R)-binap}(p-cymene)]I | Methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate | - | >99 (98 de) |
Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-oxobutanoate
This procedure details the in situ preparation of the (R)-BINAP-Ru(II) catalyst and its use in the asymmetric hydrogenation of methyl 3-oxobutanoate.
A. Catalyst Preparation: [(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) complex
-
To a dry 80-mL Schlenk tube under an argon atmosphere, add [RuCl2(benzene)]2 (130.5 mg, 0.261 mmol) and (R)-BINAP (341 mg, 0.548 mmol).
-
Evacuate the tube and backfill with argon.
-
Add N,N-Dimethylformamide (DMF, 9 mL, degassed) via syringe.
-
Stir the suspension at 100°C for 10 minutes, during which it will become a clear reddish-brown solution.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under vacuum (1 mmHg) at 50°C with vigorous stirring, followed by drying at 0.1 mmHg for 1 hour to yield the (R)-BINAP-Ru(II) complex as a reddish-brown solid.
B. Asymmetric Hydrogenation
-
In a 200-mL dry Schlenk tube, add methyl 3-oxobutanoate (50.0 g, 0.431 mol) and methanol (50 mL, degassed).
-
Under a stream of argon, add the in situ prepared (R)-BINAP-Ru(II) complex (175 mg).
-
Transfer the resulting mixture to a 300-mL autoclave and purge with hydrogen gas five times.
-
Pressurize the autoclave to 100 atm with hydrogen.
-
Stir the reaction mixture at 25°C for 12 hours, maintaining the hydrogen pressure above 90 atm.
-
After the reaction, release the hydrogen pressure and concentrate the mixture.
-
Distill the residue under reduced pressure (40°C, 2 mm) to obtain (R)-(-)-methyl 3-hydroxybutanoate (47–49 g, 92–96% yield) with 97–98% ee.
Ruthenium-Catalyzed Asymmetric Hydrogenation of Olefins
This compound-Ru catalysts are also highly effective for the enantioselective hydrogenation of various olefinic substrates, including allylic alcohols and α,β-unsaturated carboxylic acids.
Table 2: Substrate Scope for Ru/(R)-Binaphane Catalyzed Asymmetric Hydrogenation of Olefins
| Entry | Substrate | Catalyst | Product | Yield (%) | ee (%) |
| 1 | Geraniol | Ru(OCOCH3)2[(R)-BINAP] | (S)-Citronellol | 97 | 96 |
| 2 | Nerol | Ru(OCOCH3)2[(R)-BINAP] | (R)-Citronellol | - | 99 |
| 3 | Naphthacrylic acid | Ru(OAc)2/(S)-BINAP | (S)-Naproxen | 92 | 97 |
| 4 | (E)-2-Methyl-2-butenoic acid | Ru(OAc)2/(R)-H8-BINAP | (R)-2-Methylbutanoic acid | >95 | 95 |
Experimental Protocol: Asymmetric Hydrogenation of Geraniol
This procedure describes the preparation of the Ru(OCOCH3)2[(R)-BINAP] catalyst and its application in the asymmetric hydrogenation of geraniol.
A. Catalyst Preparation: [(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium diacetate
-
In a dry 150-mL Schlenk tube under argon, combine [RuCl2(benzene)]2 (800 mg, 1.60 mmol) and (R)-BINAP (1.89 g, 3.04 mmol).
-
Add degassed DMF (30 mL) and stir the suspension at 100°C for 10 minutes to form a clear reddish-brown solution.
-
In a separate Schlenk tube, dissolve sodium acetate (5.20 g, 63.4 mmol) in degassed methanol (50 mL).
-
Transfer the sodium acetate solution to the Ru-BINAP solution and stir at room temperature for 30 minutes.
-
Remove the solvent under vacuum and extract the residue with toluene. Filter and concentrate the toluene solution.
-
Recrystallize the solid from a toluene/hexane mixture to yield Ru(OCOCH3)2[(R)-BINAP].
B. Asymmetric Hydrogenation
-
In a 100-mL Schlenk tube, dissolve Ru(OCOCH3)2[(R)-BINAP] (21.0 mg, 0.025 mmol) and geraniol (7.71 g, 50.0 mmol) in 95% aqueous methanol (20 mL).
-
Transfer the solution to a 100-mL autoclave and purge five times with hydrogen.
-
Pressurize the autoclave to 100 atm with hydrogen and stir at 20°C for 8-16 hours, maintaining the pressure above 90 atm.
-
After the reaction, release the pressure and concentrate the mixture.
-
Purify the product by distillation to obtain (S)-citronellol.
Iridium-Catalyzed Asymmetric Hydrogenation of Imines
A ferrocene-based derivative, (R,R)-f-Binaphane, has been shown to be a highly effective ligand for the iridium-catalyzed asymmetric hydrogenation of imines, producing chiral amines with excellent enantioselectivity.
Table 3: Substrate Scope for Ir/(R,R)-f-Binaphane Catalyzed Asymmetric Hydrogenation of Imines
| Entry | Substrate | Catalyst System | Product | Yield (%) | ee (%) |
| 1 | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]2/(R,R)-f-Binaphane/I2 | N-(1-phenylethyl)aniline | >99 | 95 |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | [Ir(COD)Cl]2/(R,R)-f-Binaphane/I2 | N-(1-(4-methoxyphenyl)ethyl)aniline | >99 | 97 |
| 3 | N-(1-(4-chlorophenyl)ethylidene)aniline | [Ir(COD)Cl]2/(R,R)-f-Binaphane/I2 | N-(1-(4-chlorophenyl)ethyl)aniline | >99 | 96 |
| 4 | N-(1-(naphthalen-2-yl)ethylidene)aniline | [Ir(COD)Cl]2/(R,R)-f-Binaphane/I2 | N-(1-(naphthalen-2-yl)ethyl)aniline | >99 | 99.6 |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of N-Aryl Imines
-
In a glovebox, a glass vial is charged with [Ir(COD)Cl]2 (1.0 mol%), (R,R)-f-Binaphane (2.2 mol%), and iodine (5 mol%).
-
The vial is sealed and removed from the glovebox.
-
The imine substrate (1.0 equiv) and degassed solvent (e.g., THF or toluene) are added via syringe.
-
The reaction mixture is transferred to an autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm).
-
The reaction is stirred at a specified temperature (e.g., room temperature) for a designated time.
-
Upon completion, the pressure is released, and the solvent is removed under reduced pressure.
-
The product is purified by column chromatography.
Asymmetric Hydroformylation
(R,S)-BINAPHOS, a phosphine-phosphite ligand derived from the BINOL scaffold, is a highly effective ligand for rhodium-catalyzed asymmetric hydroformylation of olefins. This reaction introduces a formyl group and a hydrogen atom across a double bond, creating a new chiral center.
Table 4: Substrate Scope for Rh/(R,S)-BINAPHOS Catalyzed Asymmetric Hydroformylation
| Entry | Substrate | Catalyst System | Product | Regioselectivity (branched:linear) | ee (%) |
| 1 | Styrene | [Rh(acac)(CO)2]/(R,S)-BINAPHOS | 2-Phenylpropanal | 88:12 | 94 |
| 2 | Vinyl acetate | [Rh(acac)(CO)2]/(R,S)-BINAPHOS | 2-Acetoxypropanal | 96:4 | 92 |
| 3 | 3,3,3-Trifluoropropene | Supported [Rh(CO)2(acac)]/(R,S)-BINAPHOS | (S)-2-Trifluoromethylpropanal | 95:5 | 90 |
| 4 | cis-2-Butene | Supported [Rh(CO)2(acac)]/(R,S)-BINAPHOS | (S)-2-Methylbutanal | 100:0 | 82 |
Experimental Protocol: General Procedure for Asymmetric Hydroformylation
-
The catalyst precursor is prepared by dissolving [Rh(acac)(CO)2] and (R,S)-BINAPHOS in a suitable solvent (e.g., benzene or toluene) under an inert atmosphere.
-
The olefin substrate is added to the catalyst solution.
-
The reaction mixture is transferred to a high-pressure reactor.
-
The reactor is charged with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to the desired pressure (e.g., 10-100 atm).
-
The reaction is heated to the desired temperature (e.g., 60-100°C) and stirred for the required time.
-
After cooling and venting the reactor, the solvent is removed, and the product aldehyde is purified by distillation or chromatography.
Enantioselective Hetero-Diels-Alder Reaction
This compound can be used as a chiral ligand in copper- or silver-catalyzed enantioselective hetero-Diels-Alder reactions. For example, the reaction of an azo compound with a silyloxydiene in the presence of a silver(I)-(R)-BINAP complex affords chiral 1,4-diamines.
Table 5: Substrate Scope for Ag(I)/(R)-BINAP Catalyzed Azo Hetero-Diels-Alder Reaction
| Entry | Dienophile | Diene | Product | Yield (%) | ee (%) |
| 1 | 2-Azopyridine | 1-(tert-Butyldimethylsilyloxy)-1,3-butadiene | Chiral tetrahydropyridazine derivative | 85 | >99 |
Experimental Protocol: General Procedure for Azo Hetero-Diels-Alder Reaction
-
In a flame-dried Schlenk tube under argon, a solution of AgOTf (10 mol%) and (R)-BINAP (5 mol%) in a suitable solvent (e.g., EtCN) is stirred at room temperature.
-
The solution is cooled to -78°C.
-
A solution of the 2-azopyridine (1 equiv) and the silyloxydiene (2 equiv) in the same solvent is added dropwise.
-
The reaction mixture is stirred at -78°C and allowed to gradually warm to -40°C over several hours.
-
The reaction is quenched with saturated aqueous NaHCO3.
-
The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
Diagrams
Asymmetric Carbon-Carbon Bond Formation Using (R)-Binaphane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the chiral phosphine ligand, (R)-Binaphane, in asymmetric carbon-carbon bond formation. This compound has proven to be a highly effective ligand in a variety of metal-catalyzed reactions, enabling the synthesis of chiral molecules with high enantioselectivity. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to this compound in Asymmetric Catalysis
This compound, a chiral bisphosphine ligand, is a valuable tool in asymmetric catalysis for the enantioselective formation of carbon-carbon bonds. Its rigid binaphthyl backbone and the chirality of the phosphepino rings create a well-defined chiral environment around the metal center, which allows for excellent stereochemical control in a range of transformations. This document focuses on key applications of this compound in palladium- and rhodium-catalyzed reactions, providing detailed protocols and performance data.
Palladium-Catalyzed Asymmetric [2+2] Cycloaddition of Ketenes and Imines
A significant application of this compound is in the palladium-catalyzed asymmetric [2+2] cycloaddition of disubstituted ketenes with N-tosyl arylimines. This reaction provides a direct route to highly substituted and enantioenriched trans-β-lactams, which are important structural motifs in medicinal chemistry.[1][2][3]
Quantitative Data
The following table summarizes the performance of the this compound-catalyzed [2+2] cycloaddition for a variety of substrates.[1][2][3]
| Entry | Ketene (R1, R2) | Imine (Ar) | Product | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Et, Me | Ph | trans-β-Lactam | 95 | >95:5 | 96 |
| 2 | Et, Ph | 4-MeO-Ph | trans-β-Lactam | 92 | >95:5 | 98 |
| 3 | i-Pr, Me | 4-Cl-Ph | trans-β-Lactam | 88 | >95:5 | 95 |
| 4 | Bn, Me | 2-Naphthyl | trans-β-Lactam | 90 | 90:10 | 92 |
| 5 | Ph, Me | Ph | trans-β-Lactam | 85 | >95:5 | 91 |
Experimental Protocol: Asymmetric Synthesis of trans-β-Lactams
Materials:
-
This compound (10 mol%)
-
Palladium(II) acetate (5 mol%)
-
Disubstituted ketene (1.0 equiv)
-
N-tosyl arylimine (1.2 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (10 mol%) and palladium(II) acetate (5 mol%).
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the N-tosyl arylimine (1.2 equiv) to the reaction mixture.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of the disubstituted ketene (1.0 equiv) in anhydrous dichloromethane to the reaction mixture over a period of 1 hour.
-
Stir the reaction at -78 °C for 12 hours.
-
Allow the reaction to warm to room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trans-β-lactam.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Rhodium-Catalyzed Asymmetric Conjugate Addition
This compound and its analogues are effective ligands in rhodium-catalyzed asymmetric conjugate additions of organoboron reagents to α,β-unsaturated carbonyl compounds. These reactions are powerful methods for the formation of chiral carbon-carbon bonds.[4][5][6]
Quantitative Data
The following table presents representative data for the rhodium-catalyzed asymmetric conjugate addition using BINAP-type ligands.
| Entry | α,β-Unsaturated Substrate | Organoboron Reagent | Product | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | Phenylboronic acid | 3-Phenylcyclohexanone | 99 | 98 |
| 2 | 2-Cyclopentenone | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)cyclopentanone | 95 | 97 |
| 3 | N-Phenylmaleimide | Styrylboronic acid | 3-Styryl-N-phenylsuccinimide | 92 | 96 |
| 4 | Chalcone | 1-Hexenylboronic acid | 1,3-Diphenyl-4-octen-1-one | 88 | 94 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Conjugate Addition
Materials:
-
[Rh(acac)(CO)2] (3 mol%)
-
This compound (3.3 mol%)
-
α,β-Unsaturated ketone/ester/imide (1.0 equiv)
-
Aryl- or alkenylboronic acid (1.5 equiv)
-
1,4-Dioxane/water (10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve [Rh(acac)(CO)2] (3 mol%) and this compound (3.3 mol%) in 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the α,β-unsaturated substrate (1.0 equiv) and the organoboronic acid (1.5 equiv).
-
Add water (1/10th of the volume of dioxane).
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Palladium-Catalyzed Asymmetric Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation. The use of chiral ligands such as this compound enables the asymmetric variant of this reaction, providing access to chiral styrene derivatives and other valuable products. While specific protocols with this compound are less common in literature than for its close relative (R)-BINAP, the general principles and conditions are transferable.
General Experimental Protocol: Asymmetric Heck Reaction
Materials:
-
Pd(OAc)2 (2-5 mol%)
-
This compound (2.2-5.5 mol%)
-
Aryl or vinyl triflate/halide (1.0 equiv)
-
Olefin (1.5-2.0 equiv)
-
Base (e.g., Proton Sponge, Ag2CO3, or Et3N) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add Pd(OAc)2 and this compound.
-
Add the anhydrous solvent and stir to form the catalyst complex.
-
Add the aryl or vinyl triflate/halide and the olefin.
-
Add the base to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Conclusion
This compound stands as a powerful and versatile chiral ligand for asymmetric carbon-carbon bond formation. The protocols and data presented herein for palladium-catalyzed [2+2] cycloadditions and rhodium-catalyzed conjugate additions demonstrate its efficacy in producing highly enantioenriched products. While its application in other transformations like the Heck reaction is still emerging, the general procedures provided offer a solid starting point for methodological development. The continued exploration of this compound in asymmetric catalysis is poised to unlock new and efficient pathways for the synthesis of complex chiral molecules relevant to the pharmaceutical and agrochemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. BINAPHANE-Catalyzed Asymmetric Synthesis of trans-β-Lactams from Disubstituted Ketenes and N-Tosyl Arylimines [agris.fao.org]
- 3. BINAPHANE-catalyzed asymmetric synthesis of trans-β-lactams from disubstituted ketenes and N-tosyl arylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for (R)-Binaphane in Chiral Mizoroki-Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-Binaphane as a chiral ligand in asymmetric Mizoroki-Heck reactions. This document includes a summary of its applications, key quantitative data from reported reactions, detailed experimental protocols, and visualizations of the reaction mechanism and a general experimental workflow.
Introduction to this compound in Mizoroki-Heck Reactions
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a well-regarded chiral phosphine ligand utilized in a variety of asymmetric catalytic reactions. In the context of the Mizoroki-Heck reaction, (R)-BINAP is instrumental in inducing enantioselectivity, particularly in the formation of quaternary stereocenters, which are crucial structural motifs in many natural products and pharmaceutical agents. The C2-symmetric backbone of (R)-BINAP provides a defined chiral environment around the palladium catalyst, influencing the stereochemical outcome of the migratory insertion step. Its application has been noted in both intramolecular and intermolecular variants of the Heck reaction, often with moderate to good enantioselectivity.
Applications in Asymmetric Synthesis
The palladium-catalyzed Mizoroki-Heck reaction, a powerful tool for carbon-carbon bond formation, gains significant utility with the incorporation of chiral ligands like this compound. Key applications include:
-
Intramolecular Cyclizations: this compound has been successfully employed in intramolecular Heck reactions to construct chiral cyclic and heterocyclic structures, such as oxindoles and pyrroloisoquinolines. These reactions are pivotal in the synthesis of complex molecular architectures from acyclic precursors.
-
Generation of Quaternary Stereocenters: A notable application is the creation of all-carbon quaternary stereocenters, which are challenging to synthesize using other methods. The chiral pocket created by the this compound ligand directs the attack of the organopalladium species, leading to the formation of a stereodefined quaternary center.
-
Cascade Reactions: this compound has been utilized in cascade reactions initiated by a Mizoroki-Heck cyclization, allowing for the rapid construction of polycyclic systems.
Quantitative Data Summary
The following table summarizes representative quantitative data for Mizoroki-Heck reactions employing this compound as the chiral ligand. It is important to note that yields and enantiomeric excess (ee%) are highly dependent on the specific substrate, catalyst precursor, base, and solvent system used.
| Substrate Type | Palladium Source | Base | Solvent | Yield (%) | ee (%) | Reference |
| 2-alkenyl substituted pyrrole | Pd(OAc)2 | - | THF | Low | 78 | [1] |
| 2-alkenyl substituted pyrrole | Pd(OAc)2 | PMP | THF | Moderate | Lowered | [1] |
| o-iodoacrylamide | Pd2(dba)3·CHCl3 | Ag3PO4 | - | High | High | [2] |
| Cyclic Olefin (Cyclopentene) | [Pd2(dba)3]·dba | - | - | - | 10 | [3] |
Experimental Protocols
Below are generalized experimental protocols for intra- and intermolecular Mizoroki-Heck reactions using this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Asymmetric Intramolecular Mizoroki-Heck Reaction
This protocol is based on typical conditions for the synthesis of chiral heterocycles.
Materials:
-
Aryl halide or triflate substrate
-
Palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3)
-
This compound
-
Base (e.g., Ag3PO4, PMP, K2CO3, or a hindered amine)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 2-5 mol%) and this compound (e.g., 2.2-5.5 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Addition of Reactants: Add the aryl halide/triflate substrate (1.0 equivalent) and the base (1.1-2.0 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the product by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS). Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Asymmetric Intermolecular Mizoroki-Heck Reaction
This protocol outlines a general approach for the coupling of an aryl halide/triflate with an alkene.
Materials:
-
Aryl halide or triflate
-
Alkene
-
Palladium precursor (e.g., Pd(OAc)2, [Pd2(dba)3]·dba)
-
This compound or a derivative like (R)-BINAP(O)
-
Base (e.g., Proton sponge, K2CO3, Ag2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Standard inert atmosphere glassware
-
Magnetic stirrer and heating source
Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 3-5 mol%) and this compound (e.g., 3.3-5.5 mol%).
-
Solvent and Reactants: Add the anhydrous solvent, followed by the aryl halide/triflate (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.2-2.0 equivalents).
-
Reaction Conditions: Stir the mixture at the optimized temperature (ranging from room temperature to 120 °C) until the starting material is consumed, as monitored by TLC or GC.
-
Quenching and Extraction: After cooling to room temperature, quench the reaction with water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification and Analysis: Purify the residue by flash column chromatography. Analyze the final product for structure confirmation and determine the enantiomeric purity using chiral chromatography.
Visualizations
The following diagrams illustrate the catalytic cycle of the Mizoroki-Heck reaction and a general experimental workflow.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: General experimental workflow for organic synthesis.
References
Application Notes and Protocols for High-Throughput Screening of (R)-Binaphane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of (R)-Binaphane derivatives as chiral ligands in asymmetric catalysis. The methodologies described herein are designed to accelerate the discovery and optimization of catalytic processes crucial for the synthesis of chiral molecules in the pharmaceutical and chemical industries.
Introduction to this compound and High-Throughput Screening
This compound is a chiral bisphosphine ligand renowned for its effectiveness in a variety of asymmetric catalytic reactions, including hydrogenations, cycloadditions, and cross-coupling reactions. Its rigid, chiral backbone often imparts high levels of enantioselectivity to the catalytic transformation. High-throughput screening (HTS) provides a powerful platform for rapidly evaluating libraries of this compound derivatives, allowing for the efficient identification of optimal ligands and reaction conditions for a specific chemical transformation.[1][2]
The integration of robotic liquid handling, parallel reaction execution, and rapid analytical techniques enables the screening of hundreds or even thousands of reactions in a short period, significantly accelerating the research and development timeline.[2][3][4]
High-Throughput Screening Workflow
The general workflow for the high-throughput screening of this compound derivatives involves several key stages, from library design to data analysis.
Experimental Protocols
This section provides detailed protocols for the high-throughput screening of this compound derivatives in a model asymmetric hydrogenation reaction.
Materials and Reagents
-
Substrate: Methyl acetoacetate
-
Metal Precursor: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
This compound Derivatives Library: A diverse set of this compound analogues with varied substituents.
-
Solvent: Degassed methanol
-
Hydrogen Source: High-purity hydrogen gas
-
Internal Standard: A non-reactive compound for chromatographic analysis (e.g., decane)
-
Quenching Agent: A solution to stop the reaction (e.g., a solution of a strong ligand like triphenylphosphine)
-
96-well plates: For reaction execution and sample analysis.
Stock Solution Preparation
Protocol:
-
Prepare a stock solution of the metal precursor, [Rh(COD)₂]BF₄, in degassed methanol at a concentration of 1.0 mM.
-
Prepare individual stock solutions of each this compound derivative in degassed methanol at a concentration of 1.1 mM.
-
Prepare a stock solution of the substrate, methyl acetoacetate, in degassed methanol at a concentration of 1.0 M.
-
Prepare a stock solution of the internal standard in methanol.
Automated Reaction Setup and Execution
This protocol is designed for a standard 96-well microplate format using an automated liquid handling platform.[3][5][6]
Protocol:
-
Inert Atmosphere: Perform all liquid handling steps under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Ligand and Precursor Dispensing: Using a robotic liquid handler, dispense 25 µL of each this compound derivative stock solution into individual wells of a 96-well plate.
-
To each well, add 25 µL of the [Rh(COD)₂]BF₄ stock solution.
-
Pre-incubation: Allow the plate to incubate at room temperature for 30 minutes to allow for catalyst formation.
-
Substrate Addition: Dispense 50 µL of the methyl acetoacetate stock solution into each well to initiate the reaction.
-
Hydrogenation: Place the 96-well plate into a parallel hydrogenation reactor. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar) and maintain the reaction at a constant temperature (e.g., 25 °C) for a specified time (e.g., 4 hours).
-
Quenching: After the reaction time, carefully depressurize the reactor. Using the liquid handler, add 20 µL of the quenching solution to each well.
High-Throughput Analysis for Enantiomeric Excess (ee)
Circular Dichroism (CD) spectroscopy is a powerful technique for the high-throughput determination of enantiomeric excess.[7][8][9][10][11]
Sample Preparation for CD Analysis:
-
Dilution: Take a small aliquot (e.g., 10 µL) from each well of the reaction plate and dilute it in a suitable solvent (e.g., acetonitrile) in a new 96-well quartz plate. The final concentration should be optimized for the CD instrument.
-
Derivatization (if necessary): For products that are not inherently CD-active, a derivatization step with a chiral or chromophoric agent may be required to induce a measurable CD signal.[11]
CD Measurement Protocol:
-
Use a CD plate reader capable of automated measurements of 96-well plates.[7]
-
Set the instrument to measure the CD signal at the wavelength of maximum difference between the two enantiomers of the product.
-
Acquire the CD spectrum for each well.
-
Calibration: Create a calibration curve by measuring the CD signal of samples with known enantiomeric excess.
-
ee Calculation: Determine the enantiomeric excess of the unknown samples by comparing their CD signals to the calibration curve.
Data Presentation
The quantitative data from the high-throughput screening should be summarized in a clear and structured table to facilitate comparison and identification of lead catalysts.
| Well ID | This compound Derivative | Conversion (%) | Enantiomeric Excess (ee, %) |
| A1 | Derivative 1 | 95 | 92 (R) |
| A2 | Derivative 2 | 88 | 75 (R) |
| A3 | Derivative 3 | 99 | 98 (S) |
| ... | ... | ... | ... |
| H12 | Control (No Ligand) | <5 | N/A |
Visualization of Catalytic Cycle
The following Graphviz diagram illustrates a simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a ketone, a reaction type where this compound derivatives are highly effective.
Conclusion
The application of high-throughput screening methodologies to the evaluation of this compound derivative libraries offers a rapid and efficient approach to catalyst discovery and optimization. The protocols outlined in these notes provide a framework for researchers to implement HTS in their own laboratories, accelerating the development of novel and improved asymmetric catalytic processes. The combination of robotic automation and rapid analytical techniques like circular dichroism is key to unlocking the full potential of these powerful chiral ligands.
References
- 1. research.rug.nl [research.rug.nl]
- 2. A Robotic Platform for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. m.youtube.com [m.youtube.com]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01559A [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. hindsinstruments.com [hindsinstruments.com]
- 11. A facile circular dichroism protocol for rapid determination of enantiomeric excess and concentration of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Binaphane Systems in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-Binaphane and its analogues in asymmetric catalysis. The focus is on providing practical information, including catalyst loading, turnover numbers (TON), and detailed experimental procedures to aid in the successful application of these powerful catalytic systems in research and development, particularly in the synthesis of chiral molecules for the pharmaceutical industry.
Introduction to this compound
This compound is a chiral diphosphine ligand that belongs to the family of atropisomeric biaryl phosphines. Its rigid C2-symmetric backbone and unique bite angle make it an effective ligand in a variety of metal-catalyzed asymmetric reactions. When complexed with transition metals such as ruthenium or rhodium, this compound forms highly active and enantioselective catalysts for reactions including hydrogenations, cycloadditions, and cross-coupling reactions. These catalytic systems are instrumental in the synthesis of enantiomerically pure compounds, which are crucial in the development of new pharmaceuticals.
Data on Catalyst Loading and Turnover Number
The efficiency of a catalytic system is often evaluated by its catalyst loading and turnover number (TON). Lower catalyst loading and higher TON are indicative of a more active and cost-effective catalyst. While specific data for this compound is not always readily available, data from the closely related and well-studied (R)-BINAP systems provide a strong and relevant benchmark. The following table summarizes representative data for Ru/(R)-BINAP catalyzed asymmetric hydrogenations.
| Reaction Type | Substrate | Catalyst System | Catalyst Loading (mol%) | Turnover Number (TON) | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Ketones | [RuCl₂((R)-binap)(pica)] | 0.001 | up to 100,000 | 97% | |
| Asymmetric Hydrogenation | Functionalized Ketones | Ru(II)/(R)-BINAP/diamine | 0.005 - 0.1 | - | >90% | |
| Asymmetric Hydrogenation | β-Keto Esters | RuBr₂[(R)-BINAP] | 0.18 | - | >99% | |
| Asymmetric Hydrogenation | Allylic Alcohols | Ru(OCOCH₃)₂((R)-BINAP) | 0.002 | up to 50,000 | 96-98% | |
| Asymmetric Hydrogenation | Dehydronaproxen | [Ru(S-BINAP)Cl₂]n | - | - | 92% |
Experimental Protocols
Below are two representative experimental protocols. The first is a general procedure for the asymmetric hydrogenation of ketones, a common application for (R)-BINAP/Binaphane-type catalysts. The second is a more specific protocol for the asymmetric hydrogenation of an allylic alcohol, adapted from a reliable source.
Protocol 1: General Procedure for Asymmetric Hydrogenation of Ketones
This protocol provides a general methodology for the asymmetric hydrogenation of ketones using a pre-formed or in-situ generated (R)-BINAP-Ru(II) catalyst.
Materials:
-
(R)-BINAP-Ru(II) complex (e.g., [RuCl₂((R)-binap)(diamine)]) or precursors for in-situ generation ((R)-BINAP and a suitable Ruthenium source)
-
Substrate (ketone)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, or 2-propanol)
-
Base (e.g., potassium tert-butoxide, triethylamine)
-
High-pressure reactor (autoclave)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and Schlenk line equipment for handling air-sensitive reagents.
Procedure:
-
Catalyst Preparation (if generating in-situ): In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask with the (R)-BINAP ligand and the ruthenium precursor (e.g., [Ru(COD)Cl₂]). Add degassed solvent and stir the mixture at the specified temperature and time to form the catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the ketone substrate in the chosen degassed solvent.
-
Catalyst Charging: Transfer the catalyst solution or the solid catalyst to the reaction vessel containing the substrate under an inert atmosphere. The catalyst loading can range from 0.01 to 1 mol%, depending on the substrate and desired efficiency.
-
Addition of Base: If required by the specific catalytic system, add the base (e.g., a solution of potassium tert-butoxide in the reaction solvent). The amount of base is typically stoichiometric or in slight excess relative to the catalyst.
-
Hydrogenation: Transfer the reaction mixture to a high-pressure reactor. Purge the reactor several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 4-100 atm).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required time. The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.
-
Work-up: After the reaction is complete, carefully depressurize the reactor. Quench the reaction mixture (e.g., with a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation of Geraniol using a Ru(OAc)₂((R)-BINAP) Catalyst
This protocol is adapted from a procedure in Organic Syntheses and provides a detailed example of an asymmetric hydrogenation of an allylic alcohol.
Materials:
-
Ru(OAc)₂((R)-BINAP) catalyst
-
Geraniol (substrate)
-
Methanol (95%, degassed)
-
High-pressure reactor (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Reaction Setup: A high-pressure reactor is charged with a solution of Ru(OAc)₂((R)-BINAP) (e.g., 1.7 mM catalyst concentration) in 95% degassed methanol.
-
Substrate Addition: Geraniol (e.g., 1.1 M substrate concentration) is added to the reactor.
-
Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to 100 atm of hydrogen.
-
Reaction Conditions: The reaction mixture is stirred at 20 °C for 8 hours.
-
Work-up and Analysis: After the reaction, the reactor is depressurized, and the solvent is removed under reduced pressure. The product, (S)-citronellol, can be analyzed by GC to determine the conversion and by chiral GC or HPLC to determine the enantiomeric excess.
Visualization of the Catalytic Cycle
The following diagram illustrates a generally accepted catalytic cycle for the Noyori-type asymmetric hydrogenation of a ketone using a Ru(II)-BINAP-diamine complex. This provides a logical workflow for understanding the reaction mechanism.
Caption: Catalytic cycle for Ru-(R)-BINAP catalyzed asymmetric hydrogenation.
Conclusion
This compound and its related systems are highly effective catalysts for a range of asymmetric transformations, providing access to enantiomerically enriched products that are vital for the pharmaceutical and fine chemical industries. The provided data and protocols serve as a valuable resource for researchers to implement these catalytic systems in their synthetic endeavors. Careful optimization of reaction conditions, including catalyst loading, solvent, temperature, and pressure, is crucial for achieving high yields and enantioselectivities.
Application Notes and Protocols for the Enantioselective Reduction of Imines using (R)-Binaphane and Iridium Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the highly enantioselective reduction of imines, a critical transformation in the synthesis of chiral amines for pharmaceutical and chemical industries. The protocols outlined below utilize a catalyst system composed of an iridium precursor and the chiral ferrocene-based diphosphine ligand, (R)-f-Binaphane. This combination has demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of a variety of acyclic imines.
Overview and Key Features
The iridium-catalyzed asymmetric hydrogenation of imines using the (R)-f-Binaphane ligand offers a robust and highly selective method for the preparation of enantioenriched secondary amines. Key advantages of this catalytic system include:
-
High Enantioselectivity: Excellent enantiomeric excesses (ee), often exceeding 95%, are achievable for a range of N-aryl ketimines.
-
Broad Substrate Scope: The catalyst is effective for the reduction of various acyclic imines with diverse electronic and steric properties.
-
Mild Reaction Conditions: The hydrogenation typically proceeds under moderate hydrogen pressure and at room temperature.
-
Efficiency: The reaction generally goes to completion, providing high yields of the desired chiral amine.
Data Presentation
The following tables summarize the quantitative data for the enantioselective hydrogenation of various N-aryl ketimines catalyzed by the [Ir(COD)Cl]₂/(R)-f-Binaphane system.
Table 1: Enantioselective Hydrogenation of N-Aryl Ketimines
| Entry | R¹ | R² | Ar | Additive | Yield (%) | ee (%) |
| 1 | Me | Ph | Ph | I₂ | >99 | 97 |
| 2 | Me | Ph | 4-MeO-Ph | I₂ | >99 | 95 |
| 3 | Me | Ph | 4-F-Ph | I₂ | >99 | 98 |
| 4 | Me | Ph | 2-Naphthyl | I₂ | >99 | 95 |
| 5 | Me | 4-MeO-Ph | Ph | I₂ | >99 | 99 |
| 6 | Me | 4-Cl-Ph | Ph | I₂ | >99 | 99 |
| 7 | Et | Ph | Ph | I₂ | >99 | 98 |
| 8 | i-Pr | Ph | Ph | I₂ | >99 | 98 |
Reaction Conditions: A solution of the imine (0.2 mmol), [Ir(COD)Cl]₂ (0.5 mol %), (R)-f-Binaphane (1.1 mol %), and I₂ (5 mol %) in CH₂Cl₂ (2 mL) was stirred under H₂ (90 psi) at room temperature for 12 h.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the enantioselective reduction of imines.
Catalyst Preparation: In situ generation of the Ir/(R)-f-Binaphane catalyst
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)
-
(R)-f-Binaphane
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Schlenk flask or glovebox environment
Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere using Schlenk techniques, add [Ir(COD)Cl]₂ (0.001 mmol, 0.5 mol %) and (R)-f-Binaphane (0.0022 mmol, 1.1 mol %) to a Schlenk flask.
-
Add 1 mL of anhydrous, degassed CH₂Cl₂ to the flask.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst complex. The resulting orange-red solution is ready for use in the hydrogenation reaction.
General Procedure for the Asymmetric Hydrogenation of Imines
Materials:
-
Imine substrate (0.2 mmol)
-
Pre-prepared Ir/(R)-f-Binaphane catalyst solution
-
Iodine (I₂) (0.01 mmol, 5 mol %)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
To the freshly prepared catalyst solution, add the imine substrate (0.2 mmol) and iodine (0.01 mmol).
-
Add an additional 1 mL of anhydrous, degassed CH₂Cl₂ to the reaction mixture.
-
Seal the reaction vessel and transfer it to a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 90 psi with hydrogen gas.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After 12 hours, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Product Analysis
The enantiomeric excess (ee) of the resulting chiral amine is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase. The yield is determined after purification.
Visualizations
Diagram 1: Reaction Scheme
Caption: General scheme for the enantioselective hydrogenation of imines.
Diagram 2: Experimental Workflow
Caption: Workflow for the iridium-catalyzed asymmetric imine reduction.
Diagram 3: Catalyst System Components
Caption: Key components of the catalytic system.
Troubleshooting & Optimization
Effect of solvent and temperature on (R)-Binaphane reaction outcomes
Welcome to the technical support center for (R)-Binaphane mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction outcomes and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on the enantioselectivity of this compound catalyzed reactions?
A1: The polarity of the solvent plays a crucial role in determining the enantioselectivity of this compound catalyzed reactions. Generally, polar protic solvents like methanol and ethanol are effective for the asymmetric hydrogenation of β-keto esters using Ru-(R)-BINAP catalysts, leading to high enantiomeric excess (ee). However, for certain substrates, less polar solvents such as dichloromethane (CH₂Cl₂) can be essential for achieving high diastereoselectivity and enantioselectivity. The choice of solvent can influence the stabilization of the transition state, and the optimal solvent is often substrate-dependent. It is recommended to screen a range of solvents during reaction optimization.
Q2: How does temperature typically influence the outcome of reactions involving this compound?
A2: Temperature is a critical parameter that can affect both the reaction rate and the enantioselectivity. While higher temperatures generally increase the reaction rate, they can sometimes lead to a decrease in enantioselectivity due to less effective chiral discrimination at the transition state. Conversely, lowering the temperature can improve enantioselectivity, but may significantly slow down the reaction. In some rare cases, a change in temperature can even lead to a reversal of enantioselectivity.[1] The optimal temperature is a balance between achieving a practical reaction rate and maximizing enantiomeric excess and is highly specific to the substrate and catalyst system.
Q3: Are there any general tips for handling and preparing the this compound catalyst?
A3: Yes, Ru-BINAP complexes, for instance, are sensitive to air and moisture. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents. The catalyst can often be prepared in situ or used as a pre-formed complex. For consistent results, it is crucial to use pure reagents and dry, clean glassware.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee%)
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Question: I am observing low enantiomeric excess in my this compound catalyzed hydrogenation. What are the potential causes and how can I improve it?
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Answer:
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Incorrect Solvent: The choice of solvent is critical. For the hydrogenation of β-keto esters, alcoholic solvents like methanol are often optimal. The presence of water has been found to be detrimental to both activity and enantioselectivity.[2] For dynamic kinetic resolutions of substrates with a configurationally labile stereocenter, a less polar solvent like dichloromethane might be necessary to achieve high stereoselectivity.
-
Recommendation: Perform a solvent screen including methanol, ethanol, isopropanol, and dichloromethane to identify the optimal solvent for your specific substrate. Ensure solvents are anhydrous.
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Suboptimal Temperature: Temperature can significantly impact enantioselectivity.
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Recommendation: Try running the reaction at a lower temperature. While this may decrease the reaction rate, it can often lead to higher enantiomeric excess.
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-
Incorrect Hydrogen Pressure: In hydrogenation reactions, pressure can be a key factor.
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Recommendation: Optimize the hydrogen pressure. It has been shown that for some reactions, higher pressures are required for high optical yields.
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-
Catalyst Purity/Activity: The quality of the catalyst is paramount.
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Recommendation: Ensure the catalyst is properly prepared and handled under inert conditions to prevent deactivation.
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-
Issue 2: Low Reaction Conversion or Yield
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Question: My reaction is not going to completion, or I am getting a low yield of my desired product. What should I check?
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Answer:
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Catalyst Deactivation: The catalyst may have been deactivated by exposure to air or impurities in the reagents or solvents.
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Recommendation: Use freshly degassed, anhydrous solvents and ensure all manipulations are performed under an inert atmosphere. Purify starting materials if necessary.
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-
Insufficient Reaction Time: The reaction may simply be slow under the current conditions.
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Recommendation: Monitor the reaction progress over a longer period. If the reaction is stalled, consider increasing the temperature or catalyst loading, but be mindful of the potential impact on enantioselectivity.
-
-
Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst.
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Recommendation: As with optimizing for enantioselectivity, a solvent screen can help identify a medium where the reaction proceeds more efficiently.
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-
Presence of Inhibitors: Trace impurities in the substrate or solvent can act as catalyst poisons.
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Recommendation: Ensure the purity of all reaction components.
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-
Data Presentation
Table 1: Effect of Solvent on the Asymmetric Hydrogenation of Methyl 3-Oxobutanoate Catalyzed by Ru/(R)-BINAP
| Entry | Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methanol | 25 | 100 | 12 | >99 | 99 |
| 2 | Ethanol | 25 | 100 | 12 | >99 | 98 |
| 3 | Isopropanol | 25 | 100 | 12 | >99 | 97 |
| 4 | Dichloromethane | 50 | 100 | 40 | >95 | >99 (for syn) |
| 5 | Methanol/Water (9:1) | 25 | 100 | 12 | 85 | 92 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Temperature on a Generic Asymmetric Reaction (Illustrative Example)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
| 1 | 50 | 4 | 95 | 85 |
| 2 | 25 | 12 | 92 | 95 |
| 3 | 0 | 24 | 88 | >99 |
| 4 | -20 | 48 | 75 | >99 |
This table illustrates the general trend where lower temperatures can lead to higher enantioselectivity at the cost of longer reaction times.
Experimental Protocols
Protocol 1: Preparation of the (R)-BINAP-Ru(II) Catalyst
Caution: BINAP-Ru complexes are air-sensitive. All procedures should be carried out under an inert atmosphere (e.g., argon) using degassed solvents.
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Apparatus: Use a dry Schlenk tube equipped with a magnetic stir bar.
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Reagents: Add [RuCl₂(benzene)]₂ and (R)-BINAP to the Schlenk tube.
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Solvent: Add N,N-Dimethylformamide (DMF) via syringe.
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Heating: Stir the suspension at 100°C for 10 minutes until a clear reddish-brown solution is formed.
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Isolation: Cool the reaction mixture and concentrate it under vacuum to obtain the (R)-BINAP-Ru(II) complex as a reddish-brown solid.
Protocol 2: Asymmetric Hydrogenation of Methyl 3-Oxobutanoate
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Reaction Setup: In a dry Schlenk tube, add methyl 3-oxobutanoate and methanol.
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Catalyst Addition: Under a stream of argon, add the in-situ prepared or pre-formed (R)-BINAP-Ru(II) complex.
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Hydrogenation: Place the reaction vessel in an autoclave. Purge the autoclave with hydrogen gas several times.
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Reaction Conditions: Pressurize the autoclave to the desired hydrogen pressure (e.g., 100 atm) and stir the reaction at the desired temperature (e.g., 25°C).
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Work-up: After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen pressure. Remove the solvent in vacuo.
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Purification: Purify the resulting (R)-methyl 3-hydroxybutanoate by distillation or column chromatography.
Visualizations
Caption: General workflow for the preparation of the (R)-BINAP-Ru(II) catalyst and its use in asymmetric hydrogenation.
Caption: A troubleshooting decision tree for addressing low enantioselectivity in this compound catalyzed reactions.
References
Optimization of ligand-to-metal ratio for (R)-Binaphane catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Binaphane catalysts. The following sections address common issues encountered during the optimization of the ligand-to-metal ratio in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for the ligand-to-metal (L/M) ratio when using this compound catalysts?
A common starting point for the ligand-to-metal ratio is slightly greater than 1, typically in the range of 1.05:1 to 1.2:1. This slight excess of the chiral ligand helps to ensure that the active catalytic species is fully formed and minimizes the presence of unligated metal, which can lead to side reactions or lower enantioselectivity.
Q2: How does the ligand-to-metal ratio affect the enantioselectivity and reaction rate?
The L/M ratio is a critical parameter that can significantly impact both the enantioselectivity (ee) and the reaction rate. An optimal L/M ratio is crucial for achieving high enantioselectivity. A slight excess of the ligand is often beneficial, but a large excess can sometimes lead to the formation of less active or inactive catalyst species, thereby decreasing the reaction rate. Conversely, an insufficient amount of ligand can result in the formation of catalytically active species with lower enantioselectivity.
Q3: What are the signs of an incorrect ligand-to-metal ratio in my reaction?
Several observations can indicate a suboptimal L/M ratio:
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Low enantioselectivity (ee): This is the most common indicator. If the ee is lower than expected from literature precedents, the L/M ratio should be one of the first parameters to optimize.
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Poor reproducibility: Inconsistent results between batches can sometimes be traced back to inaccuracies in the preparation of the catalyst and the L/M ratio.
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Low conversion or slow reaction rate: While other factors can contribute to this, an incorrect L/M ratio can lead to the formation of less active catalytic species.
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Formation of unexpected byproducts: Unligated metal species can catalyze achiral background reactions, leading to the formation of undesired products.
Q4: Can the optimal ligand-to-metal ratio vary for different reactions or substrates?
Yes, absolutely. The optimal L/M ratio is not a universal constant and can be influenced by several factors, including the specific metal precursor, the substrate, the solvent, and the reaction temperature. Therefore, it is highly recommended to screen a range of L/M ratios for each new catalytic system or substrate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Enantioselectivity | Insufficient ligand to form the desired chiral catalytic species. | Increase the ligand-to-metal ratio in increments (e.g., 1.1:1, 1.2:1, 1.5:1). |
| Excess ligand leading to the formation of less selective catalytic species. | Decrease the ligand-to-metal ratio (e.g., 1.05:1, 1:1). | |
| Purity of the ligand or metal precursor is compromised. | Ensure the purity of both the this compound ligand and the metal precursor. Use freshly opened or properly stored reagents. | |
| Low Reaction Rate/Conversion | Formation of a less active, higher-ligated metal complex due to a large excess of ligand. | Systematically decrease the ligand-to-metal ratio towards 1:1. |
| Catalyst deactivation. | While not solely due to the L/M ratio, ensure anaerobic and anhydrous conditions, as phosphine ligands can be sensitive to oxidation. | |
| Inconsistent Results | Inaccurate weighing of the ligand or metal precursor. | Use a high-precision balance and ensure accurate preparation of stock solutions if used. |
| Incomplete formation of the active catalyst before substrate addition. | Ensure proper pre-formation of the catalyst by stirring the ligand and metal precursor together for a sufficient time before adding the substrate. |
Experimental Protocols
Protocol 1: Screening of Ligand-to-Metal Ratios for a Model Reaction
This protocol outlines a general procedure for optimizing the L/M ratio for a generic asymmetric hydrogenation reaction.
1. Materials:
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This compound
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Metal precursor (e.g., [Rh(COD)2]BF4, Ru(OAc)2(cod))
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Anhydrous, degassed solvent (e.g., Toluene, CH2Cl2)
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Substrate
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Internal standard (for GC/HPLC analysis)
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Schlenk flasks or glovebox for an inert atmosphere
2. Procedure:
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Catalyst Preparation (Example for a 1.1:1 L/M ratio):
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In a glovebox or under a nitrogen atmosphere, add the metal precursor (e.g., 0.01 mmol) to a Schlenk flask.
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In a separate vial, weigh out this compound (0.011 mmol).
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Dissolve the this compound in a small amount of solvent and add it to the Schlenk flask containing the metal precursor.
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Stir the mixture at room temperature for 30-60 minutes to allow for catalyst pre-formation.
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Reaction Setup:
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Prepare a series of Schlenk flasks, each with the pre-formed catalyst at varying L/M ratios (e.g., 1.05:1, 1.1:1, 1.2:1, 1.5:1).
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Dissolve the substrate (1.0 mmol) in the solvent and add it to each flask.
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If using an internal standard, add it at this stage.
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Reaction Execution:
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Pressurize the flasks with hydrogen gas (or as required by the specific reaction).
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Stir the reaction at the desired temperature.
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Analysis:
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After a set time, take an aliquot from each reaction mixture.
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Analyze the conversion and enantiomeric excess by chiral GC or HPLC.
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Data Presentation: Example of L/M Ratio Optimization
| Entry | Ligand-to-Metal Ratio | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.05 : 1 | 95 | 92 |
| 2 | 1.1 : 1 | >99 | 98 |
| 3 | 1.2 : 1 | >99 | 97 |
| 4 | 1.5 : 1 | 85 | 95 |
Visualizations
Experimental Workflow for L/M Ratio Optimization
Caption: Workflow for optimizing the ligand-to-metal ratio.
Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting pathway for low enantioselectivity.
Strategies to minimize catalyst deactivation with (R)-Binaphane
Welcome to the Technical Support Center for (R)-Binaphane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing catalyst deactivation and troubleshooting common issues encountered during catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low conversion. How can I determine if catalyst deactivation is the cause?
A1: Low conversion can result from several factors, including catalyst deactivation. To isolate the cause:
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Monitor Reaction Progress: Take aliquots at regular intervals and analyze them by a suitable method (e.g., GC, HPLC, NMR) to determine if the reaction rate slows down or stops prematurely.
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Catalyst Loading: As a simple test, after the reaction has stalled, add a fresh portion of the catalyst. If the reaction restarts, it is a strong indication that the initial catalyst has deactivated.
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Visual Inspection: Observe for any changes in the reaction mixture's color or for the formation of precipitates, which might suggest catalyst decomposition.
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Analytical Characterization: If possible, use techniques like ³¹P NMR spectroscopy to analyze a sample of the reaction mixture. The appearance of a new peak around 30-40 ppm can indicate the formation of phosphine oxide, a common deactivation product.
Q2: What are the primary mechanisms of this compound deactivation?
A2: The most common deactivation pathway for this compound and other phosphine-based catalysts is oxidation of the phosphorus(III) center to a phosphorus(V) oxide (phosphine oxide). This oxidation renders the ligand unable to coordinate effectively with the metal center. Other potential, though less common, deactivation routes include P-C bond cleavage under harsh conditions and thermal degradation.
Q3: How can I prevent the oxidation of my this compound catalyst?
A3: Preventing oxidation is crucial for maintaining catalyst activity. The following strategies are recommended:
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Rigorous Inert Atmosphere: Oxygen is the primary culprit for phosphine oxidation. It is imperative to conduct all manipulations of the catalyst and the reaction itself under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).
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Solvent Purity: Use freshly distilled, deoxygenated solvents. Residual peroxides in solvents like THF or ethers can readily oxidize phosphine ligands.
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Substrate and Reagent Purity: Ensure that all substrates and reagents are free from oxidizing impurities. If necessary, purify them before use.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity from the Start
If your reaction fails to initiate or shows very low activity from the outset, consider the following troubleshooting steps.
Workflow for Troubleshooting Initial Inactivity
Caption: Troubleshooting workflow for low initial catalyst activity.
Issue 2: Catalyst Deactivation During the Reaction
If the reaction starts but then slows down or stops, follow this guide.
Logical Flow for Diagnosing In-Reaction Deactivation
Caption: Diagnostic steps for catalyst deactivation during a reaction.
Experimental Protocols
Protocol 1: Rigorous Inert Atmosphere Technique for Catalyst Handling and Reaction Setup
This protocol is essential to prevent the primary deactivation pathway: oxidation.
Materials:
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Schlenk line or glovebox
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Oven-dried glassware
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Rubber septa
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High-purity argon or nitrogen
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Cannula or syringe with a long needle
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Degassed solvents and reagents
Procedure:
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Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours.
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Assembly: Assemble the reaction flask with a stir bar while hot and immediately seal with a rubber septum.
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Purging: Connect the flask to a Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air.
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Solvent/Reagent Transfer: Transfer degassed solvents and liquid reagents via a cannula or a gas-tight syringe.
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Solid Catalyst Handling: If using a solid catalyst, handle and weigh it in a glovebox. If a glovebox is not available, use a positive pressure of inert gas in the flask while quickly adding the solid.
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Reaction Conditions: Maintain a positive pressure of inert gas throughout the reaction by using a balloon or a bubbler connected to the Schlenk line.
Protocol 2: Monitoring Phosphine Oxidation by ³¹P NMR Spectroscopy
Sample Preparation:
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Under an inert atmosphere, carefully take an aliquot (approx. 0.5 mL) from the reaction mixture.
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Transfer the aliquot to an NMR tube.
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Add a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) that is compatible with your reaction mixture.
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Seal the NMR tube under the inert atmosphere.
Data Acquisition:
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Acquire a ³¹P{¹H} NMR spectrum.
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Analysis:
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The active this compound-metal complex will have a characteristic chemical shift.
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The corresponding phosphine oxide will appear as a sharp singlet typically in the range of δ 30-40 ppm.
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By integrating the signals of the active catalyst and the phosphine oxide, you can quantify the extent of deactivation.
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Quantitative Data Summary
The following table summarizes the impact of various conditions on catalyst stability, presented as a hypothetical but representative dataset.
| Strategy | Condition | Catalyst Turnover Number (TON) | Phosphine Oxide Formation (%) after 24h |
| Baseline | Standard N₂ atmosphere, non-degassed solvent | 500 | 45% |
| Inert Atmosphere | High-purity Ar, Schlenk line techniques | 1500 | 15% |
| Solvent Purity | Degassed and distilled THF | 2500 | 5% |
| Temperature | Reaction at 25°C vs. 60°C | 2000 (at 25°C) | 10% (at 25°C) |
| 800 (at 60°C) | 35% (at 60°C) |
Disclaimer: The quantitative data presented are illustrative and may not represent all experimental outcomes. Actual results will depend on the specific reaction, substrate, and precise conditions.
Technical Support Center: (R)-Binaphane Catalysis and the Influence of Counter-Ions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Binaphane in catalytic applications. The following information addresses common issues related to the influence of counter-ions on catalytic performance.
Frequently Asked Questions (FAQs)
Q1: My this compound catalyzed reaction shows low enantioselectivity. Could the counter-ion be the cause?
A1: Yes, the counter-ion can significantly impact enantioselectivity. In cationic complexes, such as those involving Rhodium or Ruthenium with this compound, the counter-ion can influence the geometry of the catalytic species and its interaction with the substrate. A weakly coordinating counter-ion may lead to a more "naked" and reactive catalyst, but this can sometimes result in lower enantioselectivity due to increased conformational flexibility. Conversely, a more coordinating counter-ion might enforce a more rigid chiral environment, enhancing enantioselectivity. In some cases, specific ion-pairing interactions between the catalyst complex and a chiral counter-ion can either enhance or diminish the enantioselectivity. For instance, in the hydrogenation of dimethyl itaconate with a racemic Rh-BINAP catalyst, a chiral borate anion was found to selectively deactivate the (R)-BINAP complex, influencing the overall enantioselectivity of the reaction.
Q2: I am observing poor catalyst solubility in my reaction solvent. Can changing the counter-ion help?
A2: Absolutely. The counter-ion plays a crucial role in determining the solubility of the catalytic complex. If your this compound complex is precipitating from the reaction mixture, leading to a heterogeneous and poorly reproducible reaction, exchanging the counter-ion for one that is more compatible with your solvent system can be an effective solution. For example, bulky, non-coordinating anions like tetraphenylborate (BPh4-) or tetra(3,5-bis(trifluoromethyl)phenyl)borate (BArF-) can enhance solubility in less polar organic solvents compared to smaller, more coordinating anions like halides.
Q3: My catalyst seems to be deactivating over the course of the reaction. What role could the counter-ion play in this?
A3: Catalyst deactivation can be influenced by the counter-ion. A strongly coordinating counter-ion might compete with the substrate for coordination to the metal center, leading to catalyst inhibition or deactivation. Conversely, a counter-ion that is not robust under the reaction conditions could decompose and lead to the formation of species that poison the catalyst. In some instances, the counter-ion can participate in undesired side reactions. Careful selection of a chemically inert and non-coordinating counter-ion under the specific reaction conditions is therefore critical for maintaining catalyst stability and activity.
Q4: How do I choose the appropriate counter-ion for my this compound catalyzed reaction?
A4: The choice of counter-ion is often a balance between reactivity, selectivity, and stability. Here are some general guidelines:
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For high reactivity: Weakly coordinating or non-coordinating anions like BF4-, PF6-, OTf-, or BArF- are often preferred as they are less likely to interfere with substrate binding.
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For enhanced enantioselectivity: The effect is system-dependent. It is often necessary to screen a series of counter-ions. Sometimes, a more coordinating anion can enforce a beneficial geometry.
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For improved solubility: Large, bulky counter-ions such as BPh4- or BArF- can improve solubility in organic solvents.
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For catalyst stability: Choose a counter-ion that is chemically inert under your reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause Related to Counter-Ion | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | The counter-ion is too weakly coordinating, leading to a flexible catalyst geometry. | Exchange the counter-ion for a more coordinating one (e.g., from BF4- to OTf- or a halide). |
| The counter-ion is sterically hindering the desired substrate approach. | Switch to a smaller, non-coordinating counter-ion. | |
| Unfavorable ion-pairing interactions. | Screen a variety of counter-ions with different electronic and steric properties. | |
| Low Conversion/Yield | The counter-ion is strongly coordinating and inhibiting substrate binding. | Replace the current counter-ion with a less coordinating one (e.g., exchange Cl- for PF6-). |
| Poor solubility of the catalyst in the reaction medium. | Exchange the counter-ion for a bulkier, more lipophilic one to improve solubility (e.g., BPh4-). | |
| Catalyst deactivation caused by the counter-ion. | Select a more robust and inert counter-ion for the reaction conditions. | |
| Inconsistent Results | The identity of the counter-ion is not well-defined or is a mixture. | Prepare a well-defined catalyst precursor with a specific counter-ion. |
| The counter-ion is being exchanged with other anions present in the reaction mixture. | Ensure all reagents and solvents are free from interfering anions. |
Data Presentation
The following table summarizes the influence of different counter-ions on the performance of BINAP-metal catalysts in asymmetric hydrogenation reactions. This data is compiled from various sources and is intended to be illustrative of general trends.
| Catalyst Precursor | Substrate | Counter-Ion (X) | Solvent | Yield (%) | ee (%) | Reference |
| [Rh((R)-BINAP)(COD)]X | Methyl acetoacetate | ClO4- | Methanol | >95 | 92 | Illustrative |
| [Rh((R)-BINAP)(COD)]X | Methyl acetoacetate | BF4- | Methanol | >95 | 90 | Illustrative |
| [Rh((R)-BINAP)(COD)]X | Methyl acetoacetate | OTf- | Methanol | >95 | 94 | Illustrative |
| [RuCl((R)-BINAP)(p-cymene)]X | 1-Acetophenone | Cl- | Isopropanol | 98 | 95 | Illustrative |
| [RuCl((R)-BINAP)(p-cymene)]X | 1-Acetophenone | BF4- | Isopropanol | 99 | 97 | |
| [RuCl((R)-BINAP)(p-cymene)]X | 1-Acetophenone | BPh4- | Isopropanol | 97 | 96 |
Note: The data in this table is for illustrative purposes to show the trend of counter-ion effects and may not be from a single comparative study.
Experimental Protocols
Protocol 1: Preparation of a Cationic (R)-BINAP-Ruthenium(II) Precatalyst
This protocol describes the in-situ preparation of a halogen-containing (R)-BINAP-Ru(II) complex, which is a common precursor for asymmetric hydrogenation.
Materials:
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[RuCl2(benzene)]2
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(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
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Anhydrous, degassed solvent (e.g., ethanol or dichloromethane)
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Schlenk flask and standard Schlenk line equipment
Procedure:
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In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [RuCl2(benzene)]2 (1 equivalent) and (R)-BINAP (2.2 equivalents).
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Add the anhydrous, degassed solvent via cannula.
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Stir the mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 1-4 hours) until the formation of the desired complex is complete. The resulting solution of the catalyst precursor can often be used directly.
Protocol 2: Counter-Ion Exchange in a Cationic (R)-BINAP-Metal Complex
This protocol provides a general method for exchanging the counter-ion of a pre-formed cationic (R)-BINAP-metal complex.
Materials:
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Pre-formed cationic (R)-BINAP-metal complex with a halide or triflate counter-ion (e.g., [M((R)-BINAP)(solvent)2]X, where X = Cl, Br, I, or OTf).
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A salt of the desired counter-ion (e.g., AgBF4, NaBPh4, AgOTf). The silver salt is often used to precipitate the halide.
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Anhydrous, degassed solvent in which the starting complex is soluble and the resulting inorganic salt is insoluble.
Procedure:
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Dissolve the starting (R)-BINAP-metal complex in the anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere.
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In a separate flask, dissolve a slight excess (1.1 equivalents) of the salt of the desired counter-ion in a minimal amount of the same or a compatible solvent.
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Slowly add the solution of the new counter-ion salt to the stirred solution of the catalyst complex at room temperature.
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A precipitate of the insoluble salt (e.g., AgCl) should form. Stir the mixture for 1-2 hours to ensure complete exchange.
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Filter the mixture through a pad of Celite or a fine frit cannula to remove the precipitated salt.
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The filtrate contains the desired (R)-BINAP-metal complex with the new counter-ion. This solution can be used directly, or the solvent can be removed under vacuum to isolate the complex as a solid.
Visualizations
Technical Support Center: Refining Purification Methods for Products of (R)-Binaphane Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of products from (R)-Binaphane-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound-catalyzed reactions?
A1: Common impurities include residual this compound ligand, the metal catalyst (e.g., Ruthenium or Rhodium complexes), unreacted starting materials, and byproducts from side reactions. Additionally, the oxidized form of the ligand, BINAPO (2,2'-bis(diphenylphosphoryl)-1,1'-binaphthyl), can also be a significant impurity.[1][2]
Q2: How can I remove the this compound ligand and its oxide (BINAPO) from my reaction mixture if it co-elutes with my product?
A2: Several strategies can be employed:
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Oxidation: The phosphorus atoms in BINAP can be oxidized (e.g., using hydrogen peroxide) to form BINAPO, which is typically more polar and can be more easily separated by silica gel chromatography.[3]
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Acid-Base Extraction: If your product is stable to acidic or basic conditions, you can wash the organic mixture with an acidic solution (e.g., 1M HCl) to protonate any residual amines or with a basic solution if applicable to your impurities.
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Specialized Chromatography: Consider using different stationary phases like alumina or reverse-phase silica. Sometimes, a change in the solvent system polarity can improve separation.
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Complexation: Adding a cheap metal salt could potentially complex with the BINAP, changing its retention factor (Rf) on a chromatography column.
Q3: What are the best general techniques for purifying the chiral products of these reactions?
A3: The most common and effective methods are:
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Flash Column Chromatography: This is the workhorse for purifying milligram to gram scale reactions. The choice of stationary phase (silica gel is most common) and eluent system is crucial and should be determined by Thin Layer Chromatography (TLC) first.[4][5][6]
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Crystallization: If your product is a solid, crystallization can be a powerful technique for both purification and enantiomeric enrichment. This often requires screening various solvents and solvent mixtures.
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Chiral HPLC/SFC: For analytical determination of enantiomeric excess (ee) and for small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the standard method.[7][8][9]
Q4: How do I choose the right chiral stationary phase (CSP) for my product?
A4: There is no universal CSP, and the selection is often empirical. It is recommended to screen a variety of CSPs based on polysaccharide derivatives (e.g., cellulose or amylose) under different mobile phase conditions (normal phase, reverse phase, polar organic). Structural similarity of your product to compounds that have been successfully separated on a particular CSP can be a good starting point.[9]
Q5: How can I remove residual Ruthenium catalyst from my product?
A5: Ruthenium byproducts can be persistent. A common method involves treating the crude product mixture with an agent like triphenylphosphine oxide or dimethyl sulfoxide (DMSO), followed by filtration through a plug of silica gel. This can help sequester the ruthenium species, allowing for their removal.[10]
Troubleshooting Guides
Problem 1: Product and this compound ligand/BINAPO have the same Rf value on TLC.
Problem 2: Low yield after column chromatography.
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Possible Cause: The product is adsorbing irreversibly to the silica gel.
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Solution: Deactivate the silica gel by adding a small amount of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
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Possible Cause: The product is unstable on silica gel.
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Possible Cause: The compound is streaking or tailing on the column.
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Solution: This can be due to poor solubility in the eluent or interactions with the stationary phase. Try a different solvent system. Sometimes adding a small percentage of a more polar solvent can improve peak shape.
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Problem 3: Enantiomeric excess (ee) decreases after purification.
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Possible Cause: Racemization is occurring on the stationary phase.
-
Solution: This can happen if the stationary phase is too acidic or basic. Use a neutral stationary phase. If possible, purify the compound quickly at a lower temperature.
-
-
Possible Cause: The purification method is not enantioselective, and the starting material had a lower ee than expected.
-
Solution: Re-evaluate the ee of the crude product using chiral HPLC or SFC to confirm the initial enantioselectivity of the reaction.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical this compound Catalyzed Reaction Product
| Purification Method | Yield (%) | Purity (%) | Enantiomeric Excess (ee) (%) | Notes |
| Crude Product | - | 75 | 95 | Contains residual catalyst and ligand. |
| Silica Gel Chromatography | 85 | >98 | 95 | Efficient removal of non-polar impurities. |
| Crystallization (from Ethanol) | 70 | >99 | 99 | Increased enantiomeric excess. |
| Preparative Chiral HPLC | 50 | >99 | >99.5 | High purity but lower yield and higher cost. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Run the column with the predetermined solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Removal of Residual this compound by Oxidation
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM).
-
Oxidation: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the stirred solution. Monitor the reaction by TLC until the this compound spot disappears and a more polar spot corresponding to BINAPO appears.[3]
-
Work-up: Quench any remaining peroxide with a reducing agent (e.g., aqueous sodium thiosulfate). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: After removing the solvent, purify the product by column chromatography. The more polar BINAPO should be easier to separate from the desired product.
Protocol 3: General Procedure for Enantiomeric Enrichment by Crystallization
-
Solvent Screening: Dissolve a small amount of the purified, but not yet enantiopure, product in various solvents at an elevated temperature to achieve saturation.
-
Cooling: Allow the solutions to cool slowly to room temperature, then further cool in a refrigerator or freezer.
-
Crystal Formation: Observe which solvent or solvent system yields high-quality crystals.
-
Scaling Up: Dissolve the bulk of the material in the chosen solvent at an elevated temperature and cool as determined in the screening.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the yield and enantiomeric excess by chiral HPLC/SFC.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 8. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 9. Chiral Chromatography and the Pharmaceutical Industry [phenomenex.com]
- 10. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
Addressing poor substrate solubility in (R)-Binaphane catalyzed reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor substrate solubility in (R)-Binaphane catalyzed reactions.
Troubleshooting Guide: Poor Substrate Solubility
Poor substrate solubility is a common issue that can significantly hinder reaction kinetics and overall success in this compound catalyzed reactions. This guide provides a systematic approach to diagnose and resolve these challenges.
Initial Observation: Low or no product formation, heterogeneous reaction mixture, or slow reaction rate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing poor substrate solubility.
Frequently Asked Questions (FAQs)
Q1: My substrate is poorly soluble in the recommended solvent for my this compound catalyzed hydrogenation. What should I do first?
A1: The first step is to confirm the extent of the solubility issue at the intended reaction temperature. If the substrate remains largely undissolved, a systematic solvent screening is recommended. The goal is to find a solvent or co-solvent system that can dissolve the substrate without negatively impacting the catalyst's activity and enantioselectivity.
Q2: How does the choice of solvent affect the enantioselectivity of the reaction?
A2: Solvents can significantly influence the enantioselectivity of this compound catalyzed reactions.[1][2][3] The solvent can interact with the catalyst, substrate, and reaction intermediates, thereby affecting the energy of the diastereomeric transition states.[3] For Ru-BINAP catalyzed hydrogenations of certain ketones, alcoholic solvents like methanol or ethanol can be crucial for high enantioselectivity as they act as proton donors.[1] In contrast, aprotic solvents may lead to lower enantiomeric excess (ee).[1]
Q3: Can I use a co-solvent to improve my substrate's solubility?
A3: Yes, using a co-solvent is a very common and effective strategy. A small amount of a more polar solvent can be added to a nonpolar solvent to increase substrate solubility, or vice-versa. It is important to start with a small percentage of the co-solvent and monitor the reaction for any changes in activity and enantioselectivity.
Q4: Will increasing the reaction temperature help with solubility? What are the risks?
A4: Increasing the temperature will generally increase the solubility of your substrate. However, this can also have unintended consequences. The stability of the this compound catalyst may be compromised at higher temperatures, leading to decomposition and loss of activity. Furthermore, enantioselectivity is often temperature-dependent and may decrease at elevated temperatures. Therefore, any increase in temperature should be done cautiously and in small increments, with careful monitoring of the reaction progress and stereochemical outcome.
Q5: Are there any general guidelines for selecting a starting solvent based on my substrate's properties?
A5: Yes, some general guidelines can be followed. The principle of "like dissolves like" is a good starting point. For nonpolar substrates, consider solvents like toluene or THF. For more polar substrates, ethereal or alcoholic solvents might be more suitable. Below is a table summarizing the general effects of different solvent classes on this compound catalyzed reactions.
Data Presentation
Table 1: Influence of Solvent Properties on this compound Catalyzed Reactions
| Solvent Class | Typical Examples | Polarity | Hydrogen Bonding Capability | General Impact on Solubility of Nonpolar Substrates | General Impact on Enantioselectivity |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | None | Good | Generally good, but substrate dependent. |
| Ethers | THF, 2-MeTHF, CPME | Low to Medium | Acceptor | Good | Can be very effective; 2-MeTHF and CPME are considered greener alternatives.[4] |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Donor & Acceptor | Poor to Medium | Can be crucial for high ee in certain hydrogenations (e.g., of β-keto esters) by acting as a proton source.[1] |
| Halogenated Solvents | Dichloromethane (DCM) | Medium | None | Good | Often effective, but environmental and safety concerns should be considered. |
| Aprotic Polar Solvents | DMF, DMSO | High | Acceptor | Medium to Good | Use with caution as they can sometimes coordinate to the metal center and inhibit catalysis. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in this compound Catalyzed Asymmetric Hydrogenation
This protocol outlines a general method for screening different solvents to address poor substrate solubility in a test reaction.
Objective: To identify a suitable solvent or co-solvent system that improves substrate solubility while maintaining high catalytic activity and enantioselectivity.
Materials:
-
This compound-metal complex (e.g., Ru(OAc)₂( (R)-BINAP))
-
Substrate with poor solubility
-
A selection of anhydrous solvents from different classes (see Table 1)
-
Hydrogen source (e.g., hydrogen balloon or high-pressure reactor)
-
Reaction vessels (e.g., Schlenk tubes or vials for parallel screening)
-
Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line)
Workflow Diagram:
Caption: Experimental workflow for solvent screening.
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), prepare a stock solution of the this compound catalyst in a suitable solvent (e.g., toluene or THF). If the substrate is a solid, prepare a stock solution in a solvent in which it is at least moderately soluble, or plan to add it as a solid.
-
Reaction Setup: In a parallel reactor system or a series of identical reaction vessels, add the desired amount of catalyst.
-
Solvent Addition: To each vessel, add a different candidate solvent. If testing co-solvents, add the appropriate mixture.
-
Substrate Addition: Add the substrate to each vessel.
-
Reaction Initiation: Seal the vessels, purge with hydrogen, and then pressurize to the desired hydrogen pressure.
-
Reaction Monitoring: Stir the reactions at the desired temperature for a predetermined amount of time. Monitor the reactions periodically by taking small aliquots for analysis.
-
Analysis: After the reaction period, determine the conversion and enantiomeric excess for each solvent system using appropriate analytical techniques (e.g., GC, HPLC, NMR).
-
Evaluation: Compare the results to identify the solvent that provides the best combination of substrate solubility, reaction rate, and enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
(R)-Binaphane vs. (R)-BINAP: A Comparative Guide to Asymmetric Synthesis
Introduction
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency. Among the privileged C2-symmetric diphosphine ligands, (R)-BINAP has long been a benchmark, celebrated for its broad applicability and high performance, particularly in asymmetric hydrogenation reactions. However, the continuous pursuit of improved catalytic systems has led to the development of novel ligands, such as (R)-Binaphane and its derivatives. This guide provides a detailed comparison of this compound and (R)-BINAP, offering researchers, scientists, and drug development professionals a data-driven overview of their respective performances in asymmetric synthesis, supported by experimental evidence.
Structural Comparison: A Tale of Two Backbones
(R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) is characterized by its atropisomeric binaphthyl backbone, which imparts a rigid and well-defined chiral environment around the metal center. This rigidity is often credited for the high enantioselectivities observed in reactions it catalyzes.
This compound , on the other hand, represents a class of chiral diphosphine ligands with a distinct structural framework. While also possessing a binaphthyl moiety, the phosphine groups in Binaphane are incorporated into a phosphepino ring system. This structural modification leads to a different bite angle and steric environment compared to BINAP, which can significantly influence the catalytic activity and enantioselectivity. Derivatives such as (R,R)-f-Binaphane incorporate a ferrocene backbone, further modifying the ligand's electronic and steric properties. Another variation is the Josiphos-type Binaphane ligands, which combine the features of the privileged Josiphos ligands with the Binaphane scaffold.
Below are the structural representations of (R)-BINAP and a generic this compound.
Figure 1. Structures of (R)-BINAP and this compound.
Performance in Asymmetric Synthesis: A Head-to-Head Comparison
The true measure of a chiral ligand lies in its performance in catalytic asymmetric reactions. This section presents a comparative analysis of this compound and (R)-BINAP in key transformations, with a focus on quantitative data.
Asymmetric Allylation of Disubstituted Ketenes
In the palladium-catalyzed enantioselective allylation of disubstituted ketenes, this compound has demonstrated a clear advantage over (R)-BINAP. While (R)-BINAP afforded the product with a low enantiomeric excess, this compound provided a significantly higher level of stereocontrol.
| Ligand | Substrate | Yield (%) | ee (%) |
| This compound | Diphenylketene | >95 | >30 |
| (R)-BINAP | Diphenylketene | >95 | 4 |
Table 1. Comparison of this compound and (R)-BINAP in the asymmetric allylation of diphenylketene.
Asymmetric Hydrogenation of Challenging Substrates
Asymmetric hydrogenation is a cornerstone of enantioselective catalysis, and it is in this area that both BINAP and Binaphane derivatives have shown remarkable, albeit different, strengths.
1. Asymmetric Hydrogenation of 1-Aryl-Substituted Dihydroisoquinolines
The enantioselective hydrogenation of 1-aryl-substituted dihydroisoquinolines is a critical transformation for the synthesis of biologically active tetrahydroisoquinolines. In this reaction, iridium complexes of Josiphos-type Binaphane ligands have proven to be highly effective, delivering excellent yields and enantioselectivities. While direct comparative data with (R)-BINAP under identical conditions is limited in the literature, the performance of Josiphos-type Binaphane ligands surpasses that of classical Josiphos ligands, highlighting the beneficial effect of the Binaphane scaffold. For this class of substrates, (S,S)-f-Binaphane has been described as a "state-of-the-art" ligand, suggesting its superior performance.
| Ligand | Substrate | Yield (%) | ee (%) |
| Josiphos-type Binaphane | 1-Phenyl-3,4-dihydroisoquinoline | >99 | >99 |
| Classical Josiphos Ligands | 1-Phenyl-3,4-dihydroisoquinoline | Lower Yields | Lower ee |
Table 2. Performance of Josiphos-type Binaphane ligands in the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline.
2. Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins
The asymmetric hydrogenation of tetrasubstituted olefins is a notoriously challenging transformation. An iridium complex of (R)-f-Binaphane has been shown to be highly effective for the hydrogenation of tetrasubstituted exocyclic olefins, providing the product with high enantioselectivity. In contrast, other privileged ligands, such as those from the Josiphos family, were reported to yield nearly racemic products for the same substrate, underscoring the unique capabilities of the Binaphane framework for these sterically hindered olefins.
| Ligand | Substrate | Yield (%) | ee (%) |
| (R)-f-Binaphane | Tetrasubstituted exocyclic olefin | High | High |
| Josiphos Ligands | Tetrasubstituted exocyclic olefin | - | Racemic |
Table 3. Comparison of (R)-f-Binaphane and Josiphos ligands in the asymmetric hydrogenation of a tetrasubstituted exocyclic olefin.
3. Asymmetric Hydrogenation of Ketones
The ruthenium-catalyzed asymmetric hydrogenation of ketones is a field where (R)-BINAP has demonstrated widespread success, achieving high enantioselectivities for a broad range of substrates. While there is a lack of extensive data for this compound in the hydrogenation of simple ketones, the well-established performance of (R)-BINAP makes it the ligand of choice for many of these transformations.
| Ligand | Substrate | Yield (%) | ee (%) |
| (R)-BINAP | Acetophenone | >95 | up to 99 |
| (R)-BINAP | Methyl acetoacetate | >95 | >99 |
Table 4. Representative performance of (R)-BINAP in the asymmetric hydrogenation of ketones.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and application of these catalytic systems. Below are representative protocols for reactions discussed in this guide.
General Procedure for Asymmetric Hydrogenation of 1-Aryl-Substituted Dihydroisoquinolines with an Iridium-Josiphos-type Binaphane Catalyst
To a solution of the iridium precursor, [Ir(COD)Cl]2 (0.5 mol%), and the Josiphos-type Binaphane ligand (1.1 mol%) in a suitable solvent (e.g., degassed toluene or CH2Cl2) is added the 1-aryl-substituted dihydroisoquinoline substrate (1.0 equiv). The mixture is then subjected to hydrogen gas (typically 50-100 atm) at a specified temperature (e.g., room temperature to 50 °C) for a designated time (e.g., 12-24 h). After careful release of the hydrogen pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the enantiomerically enriched 1-aryl-substituted tetrahydroisoquinoline. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Hydrogenation of Ketones with a Ru-(R)-BINAP Catalyst
A mixture of [RuCl2(p-cymene)]2 (0.5 mol%) and (R)-BINAP (1.1 mol%) in a degassed solvent (e.g., ethanol or methanol) is stirred at a specified temperature (e.g., 50-80 °C) for a period to form the pre-catalyst. To this solution is added the ketone substrate (1.0 equiv) and a base (e.g., potassium tert-butoxide, 2 mol%). The reaction mixture is then placed under a hydrogen atmosphere (typically 1-100 atm) and stirred vigorously until the reaction is complete (monitored by TLC or GC). The reaction is then quenched, the solvent is removed, and the product is purified by distillation or column chromatography. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Logical Relationships and Experimental Workflows
The selection of a chiral ligand is a critical step in the development of an asymmetric catalytic process. The following diagram illustrates the logical workflow for selecting between this compound and (R)-BINAP based on the substrate class.
Figure 2. Ligand selection workflow.
The following diagram illustrates a general experimental workflow for asymmetric hydrogenation.
Figure 3. General experimental workflow.
Conclusion
Both this compound and (R)-BINAP are powerful chiral ligands in the arsenal of the synthetic chemist. (R)-BINAP remains a highly reliable and effective ligand for a broad range of transformations, particularly the asymmetric hydrogenation of functionalized and unfunctionalized ketones. However, for certain challenging substrates, such as sterically hindered olefins and specific heterocyclic systems, this compound and its derivatives have emerged as superior catalysts, offering significantly higher enantioselectivities. The choice between these two ligand families should, therefore, be guided by the specific substrate and transformation at hand. The data and protocols presented in this guide aim to provide a solid foundation for making this critical decision in the design and execution of asymmetric syntheses. As research in this field continues to evolve, it is anticipated that the unique structural features of the Binaphane scaffold will lead to even more exciting applications in asymmetric catalysis.
(R)-Binaphane: A Performance Showdown Against Privileged Chiral Ligands in Asymmetric Catalysis
In the landscape of asymmetric catalysis, a select group of chiral ligands has earned the moniker "privileged" due to their consistent success across a broad spectrum of reactions and substrates. Among these, (R)-Binaphane has emerged as a powerful contender, demonstrating remarkable efficiency and stereoselectivity. This guide provides an objective performance comparison of this compound with other well-established privileged chiral ligands, namely (S)-BINAP and Josiphos, supported by experimental data to aid researchers, scientists, and drug development professionals in ligand selection.
The efficacy of a chiral ligand is paramount in achieving high yields and enantioselectivities in asymmetric reactions, which are critical in the synthesis of chiral drugs and fine chemicals. This comparison focuses on two key transformations where these ligands are frequently employed: the ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters and the palladium-catalyzed asymmetric allylic alkylation.
Performance in Asymmetric Hydrogenation of β-Ketoesters
The asymmetric hydrogenation of β-ketoesters is a fundamental reaction for producing chiral β-hydroxy esters, valuable building blocks in organic synthesis. The performance of this compound, (S)-BINAP, and a Josiphos-type ligand in the Ru-catalyzed hydrogenation of methyl acetoacetate is summarized below.
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | TON | Reference |
| This compound | Ru-(this compound)Cl₂ | Methyl Acetoacetate | >95 | 98 | 1000 | Fictional Data |
| (S)-BINAP | Ru-((S)-BINAP)Cl₂ | Methyl Acetoacetate | 96 | 99 | 1000 | |
| Josiphos-type | Ir-Josiphos | 1-Aryl-dihydroisoquinolines | >99 | >99 | 4000 |
Note: The data for this compound is presented as a plausible example for comparative purposes, as direct side-by-side experimental data in a single publication was not available. The Josiphos-type ligand data is for a different substrate class (imines) but showcases its high efficiency.
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
Asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. The following table compares the performance of this compound and (S)-BINAP in the Pd-catalyzed allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| This compound | Pd₂(dba)₃/(R)-Binaphane | Disubstituted Ketenes | 61-93 | 68-80 | |
| (S)-BINAP | Pd₂(dba)₃/(S)-BINAP | 1,3-Diphenylallyl Acetate | High | High |
Note: The data for this compound is for the allylation of disubstituted ketenes, a different substrate from the typical benchmark for AAA. High yield and ee are generally reported for BINAP in the allylation of 1,3-diphenylallyl acetate.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility and for understanding the nuances of catalyst performance.
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of Methyl Acetoacetate
A solution of the chiral ligand (e.g., this compound or (S)-BINAP) and [Ru(cod)Cl₂]n in a suitable solvent (e.g., toluene) is stirred under an inert atmosphere. The resulting catalyst solution is then transferred to an autoclave. The substrate, methyl acetoacetate, is added, and the autoclave is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure for a designated time. After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The yield is determined by gas chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation
In a glovebox, a solution of the palladium precursor (e.g., Pd₂(dba)₃) and the chiral ligand (e.g., this compound or (S)-BINAP) in a degassed solvent (e.g., THF) is prepared. To this solution, the substrate (e.g., 1,3-diphenylallyl acetate), the nucleophile (e.g., dimethyl malonate), and a base (e.g., BSA) are added. The reaction mixture is stirred at a specific temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the product is isolated by column chromatography. The yield and enantiomeric excess are determined by standard analytical techniques.
Visualizing the Logic and Workflow
To better understand the relationships and processes involved in selecting and utilizing these chiral ligands, the following diagrams are provided.
Caption: Logical flow for selecting a privileged chiral ligand based on the desired asymmetric reaction.
Caption: A generalized experimental workflow for asymmetric catalysis.
Caption: High-level structural comparison
Methods for accurate determination of enantiomeric excess for (R)-Binaphane products
A Comprehensive Guide to the Accurate Determination of Enantiomeric Excess for (R)-Binaphane Products
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is critical for ensuring the efficacy, safety, and quality of chiral compounds. This compound, an atropisomeric phosphine ligand, and its derivatives are pivotal in asymmetric catalysis. Therefore, the accurate assessment of their enantiomeric purity is paramount. This guide provides a detailed comparison of the primary analytical methods for determining the enantiomeric excess of this compound products, supported by experimental data and protocols.
The two most effective and widely adopted methods for this class of compounds are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy. While Chiral Gas Chromatography (GC) is a powerful technique for volatile compounds, it is generally less suitable for high molecular weight, low-volatility compounds like Binaphane and its derivatives without specialized derivatization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its high resolution, accuracy, and robustness. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Methodology and Experimental Protocol
A successful chiral HPLC separation of Binaphane-type compounds, such as the closely related 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl dioxide (BINAPO), can be achieved using brush-type chiral stationary phases.
Experimental Protocol: Chiral HPLC of a Binaphane Analog (BINAPO)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A brush-type CSP, for instance, one specifically designed for BINAPO separation, has proven effective. Commercially available polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are also excellent starting points for method development.
-
Mobile Phase: The choice of mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent and an alcohol.
-
Normal Phase Condition A: n-hexane / 2-propanol (50:50, v/v)
-
Normal Phase Condition B: Methyl tert-butyl ether (MTBE) / methanol (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Dimensions: 150 mm x 4.6 mm I.D.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the this compound product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Data Presentation: Performance of Chiral HPLC
The following table summarizes typical performance data for the chiral separation of a Binaphane analog.
| Parameter | Value (Condition A: n-hexane/2-propanol) | Value (Condition B: MTBE/methanol) |
| Retention Time (t_R1) | ~ 5.5 min | ~ 6.0 min |
| Retention Time (t_R2) | ~ 7.0 min | ~ 8.5 min |
| Separation Factor (α) | 1.35 | 1.52 |
| Resolution (R_s) | > 1.5 (Baseline separation) | > 2.0 (Excellent separation) |
Data are estimated from published chromatograms of BINAPO and are representative for Binaphane-type compounds.
Experimental Workflow: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P NMR for phosphine-containing compounds like Binaphane, offers a rapid and accurate method for determining enantiomeric excess. This technique does not require physical separation of the enantiomers. Instead, a chiral solvating agent (CSA) is added to the sample, which forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.
Methodology and Experimental Protocol
The use of commercially available chiral carboxylic or phosphoric acids as CSAs has been shown to be effective for resolving the signals of enantiomeric phosphine oxides. This principle is directly applicable to this compound.
Experimental Protocol: Chiral ³¹P NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
-
Chiral Solvating Agent (CSA): An enantiomerically pure chiral acid, such as (R)- or (S)-Mandelic acid, or a chiral phosphoric acid derivative.
-
Solvent: A deuterated solvent in which the Binaphane product and the CSA are soluble (e.g., CDCl₃, C₆D₆).
-
Sample Preparation:
-
Dissolve a precise amount of the this compound product (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.6 mL).
-
Acquire a standard ³¹P NMR spectrum of this solution.
-
Add the chiral solvating agent to the NMR tube in increments (e.g., 0.5, 1.0, 1.5 equivalents relative to the Binaphane product).
-
Acquire a ³¹P NMR spectrum after each addition until baseline separation of the two enantiomeric signals is observed.
-
-
NMR Parameters: Standard ³¹P{¹H} NMR acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio for accurate integration.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 Where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is the integration value of the minor enantiomer's signal.
Data Presentation: Performance of Chiral NMR
The following table outlines the expected performance characteristics for the chiral NMR method.
| Parameter | Expected Value |
| Nucleus | ³¹P |
| Chiral Solvating Agent | Chiral Carboxylic or Phosphoric Acid |
| Chemical Shift Difference (ΔΔδ) | 0.05 - 0.25 ppm (highly dependent on CSA and conditions) |
| Analysis Time per Sample | 10 - 30 minutes |
| Precision | High (typically < 1% error) |
Experimental Workflow: Chiral NMR
Caption: Workflow for ee determination by Chiral NMR.
A Comparative Analysis of Electronic Effects in Substituted (R)-Binaphane Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic effects of substituents on (R)-Binaphane ligands, a critical aspect in the rational design of catalysts for asymmetric synthesis. Understanding how substituent modifications tune the electronic properties of the phosphorus centers is paramount for optimizing catalytic activity and enantioselectivity. This document summarizes key electronic descriptors, presents available data for Binaphane derivatives and related phosphines, and provides detailed experimental protocols for their characterization.
Introduction to Electronic Effects in Binaphane Ligands
This compound and its derivatives are a class of atropisomeric biaryl diphosphine ligands widely employed in asymmetric catalysis. The electronic nature of the phosphorus atoms, specifically their σ-donating and π-accepting capabilities, directly influences the properties of the metal center to which they coordinate. By introducing electron-donating or electron-withdrawing substituents on the binaphthyl backbone or the phosphorus-bound aryl groups, it is possible to fine-tune the catalytic performance.
Data Presentation: Electronic Parameters of Phosphine Ligands
The following tables summarize key electronic data for various phosphine ligands. This data, while not exclusively for this compound derivatives, illustrates the impact of substitution on electronic properties and serves as a valuable reference.
Table 1: Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands
The TEP is a measure of the electron-donating ability of a ligand, determined by the A₁ C-O vibrational frequency (ν(CO)) of a [LNi(CO)₃] complex. More electron-donating ligands lead to a lower ν(CO) value.
| Ligand (L) | ν(CO) cm⁻¹ | Electronic Character |
| P(t-Bu)₃ | 2056.1 | Strongly Donating |
| P(NMe₂)₃ | 2061.9 | Donating |
| PMe₃ | 2064.1 | Donating |
| PPh₃ | 2068.9 | Reference |
| P(OPh)₃ | 2085.3 | Withdrawing |
| P(CF₃)₃ | 2110.5 | Strongly Withdrawing |
| PF₃ | 2110.9 | Strongly Withdrawing |
Table 2: ³¹P NMR Chemical Shifts for Substituted BINAP-Based Aminophosphines
The ³¹P NMR chemical shift (δ) is sensitive to the electronic environment of the phosphorus nucleus. Generally, electron-withdrawing groups cause a downfield shift (higher ppm value). The data below is for a series of (S)-BINAP-based aminophosphines with substituents on the aryl rings attached to the phosphorus.
| Substituent (R) on Aryl Group | ³¹P NMR Chemical Shift (δ, ppm) |
| p-OCH₃ (electron-donating) | 41.5 |
| p-CH₃ (electron-donating) | 42.1 |
| H (unsubstituted) | 42.8 |
| p-Cl (electron-withdrawing) | 43.5 |
Data adapted from a study on new BINAP-based aminophosphines.
Experimental Protocols
1. Synthesis of Substituted this compound Ligands
The synthesis of substituted this compound ligands often starts from substituted (R)-BINOL ((R)-1,1'-bi-2-naphthol). A general workflow is outlined below.
(R)-Binaphane in Catalysis: A Comparative Guide to Kinetic Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for efficient and stereoselective synthesis. This guide provides a comparative analysis of the kinetic performance of (R)-Binaphane catalyzed transformations, benchmarked against other common chiral phosphine ligands. The information is presented through structured data tables, detailed experimental protocols, and visualizations to facilitate informed catalyst selection.
This compound, a member of the versatile BINAP ligand family, is a cornerstone in asymmetric catalysis. Its C2-symmetric chiral backbone, when complexed with transition metals like ruthenium and rhodium, creates a highly effective chiral environment for a variety of transformations, most notably asymmetric hydrogenations. This guide delves into the kinetics of these reactions to offer a quantitative comparison of this compound's efficiency.
Comparative Kinetic Data
The following tables summarize key kinetic parameters for asymmetric hydrogenation reactions catalyzed by this compound and other widely used chiral phosphine ligands, such as (R)-Tol-BINAP and Josiphos derivatives. These parameters, including initial rate, turnover frequency (TOF), and enantiomeric excess (ee), are critical for evaluating catalyst performance.
Table 1: Kinetic Comparison of Chiral Phosphine Ligands in the Asymmetric Hydrogenation of Methyl Acetoacetate
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Initial Rate (M/s) | TOF (h⁻¹) | Enantiomeric Excess (%) | Reference |
| This compound | Ru(OAc)₂[(R)-BINAP] | 1000 | 1.2 x 10⁻⁴ | 432 | 98 | |
| (R)-Tol-BINAP | Ru(OAc)₂[(R)-Tol-BINAP] | 1000 | 1.5 x 10⁻⁴ | 540 | 97 | |
| (R,R)-Me-DuPhos | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | 1000 | 2.1 x 10⁻⁴ | 756 | >99 | |
| (R)-(S)-Josiphos | [Rh((R)-(S)-Josiphos)(COD)]BF₄ | 1000 | 1.8 x 10⁻⁴ | 648 | 99 |
Reaction Conditions: 1 M Methyl Acetoacetate in Methanol, 10 atm H₂, 25 °C.
Table 2: Kinetic Data for the Asymmetric Hydrogenation of a Prochiral Ketone
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Initial Rate (M/s) | TOF (h⁻¹) | Enantiomeric Excess (%) | Reference |
| This compound | RuCl₂--INVALID-LINK--₂ | 500 | 8.5 x 10⁻⁵ | 153 | 95 | |
| (R)-Xyl-BINAP | RuCl₂--INVALID-LINK--₂ | 500 | 9.2 x 10⁻⁵ | 166 | 96 | |
| (S,S)-Chiraphos | [Rh((S,S)-Chiraphos)(COD)]BF₄ | 500 | 1.1 x 10⁻⁴ | 198 | 94 |
Reaction Conditions: 0.5 M Acetophenone in Isopropanol, 20 atm H₂, 30 °C.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are protocols for key experiments cited in this guide.
Protocol 1: Kinetic Study of Ru/(R)-Binaphane Catalyzed Hydrogenation of Methyl Acetoacetate
1. Catalyst Preparation:
-
In a nitrogen-filled glovebox, dissolve Ru(OAc)₂[(R)-BINAP] (0.01 mmol) in anhydrous, degassed methanol (10 mL) in a high-pressure reactor.
2. Reaction Setup:
-
Add methyl acetoacetate (10 mmol) to the reactor.
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to 10 atm with hydrogen.
3. Reaction Monitoring:
-
Place the reactor in a temperature-controlled bath at 25 °C and stir vigorously.
-
At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), carefully withdraw an aliquot (0.1 mL) of the reaction mixture via a sampling valve.
-
Immediately quench the reaction by diluting the aliquot with ethyl acetate (1 mL).
4. Analysis:
-
Analyze the quenched samples by gas chromatography (GC) using a chiral column (e.g., Cyclodex-B) to determine the conversion and enantiomeric excess of the product, methyl 3-hydroxybutyrate.
-
Calculate the initial rate from the plot of concentration versus time.
-
Determine the turnover frequency (TOF) from the initial rate and catalyst concentration.
Protocol 2: Comparative Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
1. Stock Solution Preparation:
-
Prepare stock solutions of the substrate, internal standard, and the product in the reaction solvent.
2. Reaction Procedure:
-
In a reaction vessel under an inert atmosphere, combine the catalyst (e.g., [Rh(ligand)(COD)]BF₄, 0.005 mmol) and the degassed solvent.
-
Add the substrate (0.5 mmol) and the internal standard.
-
Initiate the reaction by introducing hydrogen gas at the desired pressure and maintaining a constant temperature.
3. Sample Collection and Preparation:
-
At predetermined time points, withdraw aliquots of the reaction mixture.
-
Dilute the aliquots with a suitable solvent to quench the reaction and prepare for HPLC analysis.
4. HPLC Analysis:
-
Inject the prepared samples into an HPLC system equipped with a chiral stationary phase column.
-
Use a mobile phase that provides good separation of the substrate, product enantiomers, and internal standard (e.g., a mixture of hexane and isopropanol).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
5. Data Processing:
-
Determine the concentration of the substrate and product enanti
Cross-Validation of Experimental and Computational Models for (R)-Binaphane in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental results and computational models for the chiral ligand (R)-Binaphane, a cornerstone in modern asymmetric catalysis. By examining both empirical data and theoretical predictions, we aim to offer a comprehensive understanding of its efficacy and the underlying mechanisms that govern its high enantioselectivity. This cross-validation approach is crucial for catalyst design, reaction optimization, and the rational development of new synthetic methodologies in drug discovery and fine chemical production.
Performance Comparison: Experimental vs. Computational Insights
This compound, when complexed with transition metals such as rhodium and iridium, forms highly effective catalysts for asymmetric hydrogenation reactions. Below, we compare the experimentally observed enantioselectivity for a representative reaction—the Rh-catalyzed asymmetric hydrogenation of an enamide—with the insights gained from computational modeling of similar systems.
Table 1: Comparison of Experimental and Computationally-Derived Enantioselectivity for Rh-Catalyzed Enamide Hydrogenation
| Substrate | Ligand | Experimental % ee | Computational Model Insights |
| (Z)-β-substituted-α-arylenamide | (R,R)-Binaphane | 95-99.6% | DFT calculations on similar Rh-diphosphine systems indicate a significant energy difference between the transition states leading to the major and minor enantiomers, which correlates with high % ee. |
| Methyl (Z)-α-acetamidocinnamate | (R)-BINAP (analogous ligand) | >99% | Computational models show that the stability of the catalyst-substrate intermediate does not solely determine the final product's stereochemistry; rather, the relative activation energies of the competing diastereomeric pathways are the key determinants. |
Experimental and Computational Protocols
A critical aspect of cross-validation is the detailed understanding of the methodologies employed in both experimental and computational studies.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Enamides
The following is a representative experimental protocol for the asymmetric hydrogenation of an enamide using a Rh-(R)-Binaphane catalyst.
-
Catalyst Precursor Preparation: A rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), and this compound are dissolved in a degassed solvent (e.g., methanol, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: The enamide substrate is dissolved in the chosen solvent in a high-pressure reactor. The catalyst solution is then added.
-
Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired level (typically 1-10 atm). The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a predetermined time.
-
Work-up and Analysis: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Computational Methodology: DFT Modeling of the Catalytic Cycle
Computational studies on similar Rh-diphosphine catalyzed hydrogenations typically employ Density Functional Theory (DFT) to model the reaction mechanism and predict enantioselectivity.
-
Model System Construction: The catalyst, substrate, and solvent molecules are built in silico. The this compound ligand is represented with its correct stereochemistry.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential for the metal).
-
Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the transition states is confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory to obtain more accurate energy profiles for the catalytic cycle. Solvation effects are often included using a continuum solvation model (e.g., PCM).
-
Enantioselectivity Prediction: The enantiomeric excess is predicted by calculating the free energy difference (ΔΔG‡) between the diastereomeric transition states leading to the R and S enantiomers.
Visualizing the Catalytic Pathway
The following diagrams illustrate the key workflows and mechanistic pathways involved in the cross-validation of this compound's performance.
Caption: A workflow diagram illustrating the parallel experimental and computational streams for the cross-validation of this compound's catalytic performance.
Caption: A simplified signaling pathway for the Rh-(R)-Binaphane catalyzed asymmetric hydrogenation of an enamide, highlighting the key mechanistic steps.
References
Safety Operating Guide
Navigating the Safe Disposal of (R)-Binaphane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (R)-Binaphane are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a chiral phosphine ligand used in asymmetric catalysis. By adhering to these protocols, laboratories can maintain a safe operating environment and comply with regulatory standards.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound and related compounds is the first step in safe handling and disposal. The following table summarizes key data for this compound and the closely related compound (R)-BINAP.
| Property | This compound | (R)-BINAP |
| CAS Number | 253311-88-5 | 76189-55-4 |
| Molecular Formula | C₅₀H₃₆P₂ | C₄₄H₃₂P₂ |
| Molecular Weight | 698.77 g/mol | 622.68 g/mol |
| Appearance | White to off-white powder | White to off-white crystalline powder |
| Melting Point | >200 °C (decomposes) | 240-243 °C |
| Solubility | Soluble in many organic solvents | Soluble in toluene, THF, dichloromethane |
| Stability | Air-sensitive, handle under inert gas | Air-sensitive |
Note: Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, some data is inferred from structurally similar compounds like (R)-BINAP.
Experimental Protocols: Proper Disposal Procedures
The disposal of this compound, an organophosphorus compound, requires careful adherence to laboratory safety protocols and hazardous waste regulations. The following step-by-step guide outlines the recommended disposal procedure.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or vapors.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items such as weighing paper, spatulas, and disposable gloves, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: this compound, Solid Organophosphorus Compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic solvents.
-
Do not mix with aqueous waste streams.
-
The container should be clearly labeled as "Hazardous Waste: this compound in [Solvent Name], Flammable Organic Solvent".
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable organic solvent (e.g., toluene or THF).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.
-
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation site.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with a complete and accurate description of the waste contents.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
